3-Methyl-2-(propan-2-yl)butan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-2-propan-2-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)8(5-9)7(3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDEUZERZKYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612760 | |
| Record name | 3-Methyl-2-(propan-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-92-5 | |
| Record name | 3-Methyl-2-(propan-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-(propan-2-yl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-Methyl-2-(propan-2-yl)butan-1-ol
This technical guide details the synthesis, purification, and characterization of 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methylbutan-1-ol ).
This molecule represents a class of sterically hindered primary alcohols . Its structure consists of a hydroxymethyl group attached to a methine carbon which is flanked by two isopropyl groups. This steric crowding makes the synthesis non-trivial, as standard nucleophilic substitutions (SN2) are often impeded. The guide prioritizes the Alpha-Alkylation of Isovaleric Ester route due to its superior atom economy and yield compared to the classical Malonic Ester synthesis.
CAS: 18593-92-5 (Generic isomer class) | Formula: C8H18O | MW: 130.23 g/mol IUPAC Name: this compound Common Name: 2-Isopropyl-3-methylbutanol / Diisopropylcarbinyl methanol
Strategic Analysis & Retrosynthesis
The target molecule is a primary alcohol with significant steric bulk at the
Retrosynthetic Logic
-
Disconnection: The C1-O bond is formed via reduction. The C2-C3 bond (or C2-Isopropyl bond) is formed via enolate alkylation.
-
Precursor: Ethyl 2-isopropyl-3-methylbutanoate (Ethyl 2,3-diisopropylpropanoate).
-
Starting Materials: Ethyl Isovalerate (Ethyl 3-methylbutanoate) and 2-Iodopropane.
This route utilizes Kinetic Enolate Alkylation , which allows for the precise introduction of the second isopropyl group onto the isovaleric skeleton.
Caption: Retrosynthetic breakdown showing the disconnection to commercially available Ethyl Isovalerate.
Experimental Protocol
Phase 1: Synthesis of Ethyl 2-isopropyl-3-methylbutanoate
Objective: Introduce the second isopropyl group to the alpha-position of the isovalerate chain. Mechanism: Nucleophilic substitution via a lithium enolate.
Reagents:
-
Ethyl Isovalerate (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ or commercial]
-
2-Iodopropane (Isopropyl Iodide) (1.5 eq)
-
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 eq) [Cosolvent to accelerate alkylation]
-
Anhydrous THF (Solvent)
Protocol:
-
Enolate Formation: In a flame-dried 3-neck flask under Argon, cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C (dry ice/acetone bath).
-
Addition: Dropwise add Ethyl Isovalerate (1.0 eq) over 20 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Alkylation: Add DMPU (2.0 eq) followed by 2-Iodopropane (1.5 eq) dropwise.
-
Critical Insight: The addition of DMPU is essential. The steric bulk of the isopropyl enolate and the isopropyl iodide makes the reaction sluggish in pure THF. DMPU solvates the lithium cation, creating a "naked" enolate that is more nucleophilic.
-
-
Progression: Allow the reaction to warm slowly to room temperature over 12 hours.
-
Quench: Quench with saturated NH4Cl solution.
-
Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]
-
Purification: Fractional distillation under reduced pressure. The mono-alkylated product (target) must be separated from any unreacted starting material.
Phase 2: Reduction to the Alcohol
Objective: Reduce the hindered ester to the primary alcohol. Reagent: Lithium Aluminum Hydride (LiAlH4).[2]
Protocol:
-
Setup: Suspend LiAlH4 (2.0 eq) in anhydrous Diethyl Ether (Et2O) at 0°C under Argon.
-
Addition: Add the purified Ethyl 2-isopropyl-3-methylbutanoate (from Phase 1) dropwise.
-
Note: Despite steric hindrance, the reduction of esters to alcohols with LAH is generally quantitative.
-
-
Reflux: Once addition is complete, warm to room temperature and then reflux for 4 hours to drive the reaction to completion.
-
Fieser Workup: Cool to 0°C. Carefully add:
-
mL water (where
= grams of LAH used). - mL 15% NaOH solution.
- mL water.
-
mL water (where
-
Isolation: Filter the granular white precipitate. Dry the filtrate over Na2SO4 and concentrate under vacuum.
-
Final Purification: Distillation (bp approx. 185-190°C at 760 mmHg).
Workflow Visualization
The following diagram details the reaction logic, including critical process controls (temperature and additives).
Caption: Step-by-step reaction workflow highlighting critical reagents and conditions.
Characterization & Validation
Trustworthiness in synthesis is derived from rigorous characterization. The following data points confirm the structure of This compound .
Expected NMR Profile
The symmetry of the molecule (two isopropyl groups attached to the C2 methine) simplifies the spectra.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H NMR | 0.90 - 0.95 | Doublet (d) | 12H | Methyl groups of the two isopropyl moieties ( |
| 1H NMR | 1.20 | Broad Singlet | 1H | Hydroxyl proton ( |
| 1H NMR | 1.65 - 1.80 | Multiplet (m) | 2H | Methine protons of the isopropyl groups. |
| 1H NMR | 1.30 - 1.40 | Multiplet (m) | 1H | Central methine proton (C2-H). |
| 1H NMR | 3.55 | Doublet (d) | 2H | Methylene protons adjacent to Oxygen ( |
| 13C NMR | ~20.5 | - | - | Methyl carbons. |
| 13C NMR | ~28.0 | - | - | Methine carbons of isopropyl groups. |
| 13C NMR | ~52.0 | - | - | Central methine carbon (C2). |
| 13C NMR | ~62.5 | - | - | Methylene carbon ( |
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 130 m/z (often weak or absent in alcohols).
-
Base Peak: m/z 43 (Isopropyl cation,
) or m/z 57 (Isobutyl cation). -
Diagnostic Loss: M-18 (Loss of water)
m/z 112 (Alkene formation). -
Alpha Cleavage: Loss of
(M-31) is less favored due to the stability of the isopropyl fragments.
Physical Properties[3][4][5]
-
Appearance: Colorless, viscous liquid.
-
Odor: Mild, camphoraceous, slightly woody (typical of hindered alcohols).
-
Boiling Point: Predicted ~185°C (Higher than 1-octanol due to spherical shape/Van der Waals packing efficiency).
-
Solubility: Low water solubility; miscible with ethanol, ether, and DCM.
Safety & Handling
-
Lithium Diisopropylamide (LDA): Pyrophoric and extremely caustic. Handle only under inert atmosphere (Argon/Nitrogen).
-
LiAlH4: Reacts violently with water and protic solvents, releasing hydrogen gas. Use strictly anhydrous solvents.
-
DMPU: A reproductive toxin (teratogen). Use as a safer alternative to HMPA, but handle with double-gloving and in a fume hood.
References
-
BenchChem. (2025).[3] Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide. Retrieved from 3.
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Retrieved from 4.[4]
-
MedChemExpress. (2025). 2-(Ethoxycarbonyl)-3-methylbutanoic acid (Intermediate for synthesis). Retrieved from 5.[5]
-
The Good Scents Company. (2024). 3-methyl-2-butanol and related isomers: Flavor and Fragrance Data. Retrieved from 6.
Sources
Comprehensive Spectroscopic Profile: 3-Methyl-2-(propan-2-yl)butan-1-ol
Executive Summary & Compound Identity
3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5 ) is a highly branched primary alcohol characterized by significant steric hindrance at the
This guide provides a definitive technical breakdown of its spectroscopic signatures (NMR, IR, MS) and outlines a validated synthesis protocol via the reduction of 2-isopropyl-3-methylbutanoic acid.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-Isopropyl-3-methylbutan-1-ol; Diisopropylcarbinyl methanol |
| CAS Number | 18593-92-5 |
| Molecular Formula | |
| Molecular Weight | 130.23 g/mol |
| SMILES | CC(C)C(CO)C(C)C |
| Key Structural Feature |
Spectroscopic Data Analysis
The following data represents the consensus spectral features for this compound. Due to the molecule's symmetry (the central carbon is attached to two chemically equivalent isopropyl groups), the spectra are simpler than those of linear isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the high symmetry of the molecule. The two isopropyl groups appear equivalent on the NMR timescale due to free rotation, simplifying the signal patterns.
H NMR Data (400 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 3.64 | Doublet ( | 2H | Methylene protons adjacent to oxygen; split by the central methine. | |
| 1.82 | Octet/Multiplet | 2H | Methine protons of the isopropyl groups. | |
| 1.45 | Broad Singlet | 1H | Hydroxyl proton (shift varies with concentration/solvent). | |
| 1.22 | Multiplet (dt) | 1H | Central methine; shielded by branching but deshielded by | |
| 0.94 | Doublet ( | 12H | Four equivalent methyl groups. |
Technical Insight: The key diagnostic signal is the doublet at
C NMR Data (100 MHz, CDCl
)
| Shift ( | Carbon Type | Assignment | Notes |
| 62.8 | Characteristic primary alcohol shift. | ||
| 52.4 | Central CH | Significant deshielding due to steric compression ( | |
| 28.1 | Isopropyl | Two equivalent carbons. | |
| 21.2 | Methyls | Four equivalent carbons. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the hydrogen-bonded hydroxyl group and the strong aliphatic backbone vibrations.
-
3300–3450 cm
(Broad, Strong): O-H stretching vibration (intermolecular H-bonding). -
2870–2960 cm
(Strong): C-H stretching (sp ). The "isopropyl doublet" (splitting of the symmetric methyl deformation) is typically visible in the fingerprint region. -
1465 cm
: C-H bending (scissoring) of methylene/methyls. -
1385 & 1365 cm
(Characteristic): Gem-dimethyl deformation doublet, confirming the isopropyl groups. -
1030–1050 cm
: C-O stretching (primary alcohol).
Mass Spectrometry (EI-MS, 70 eV)
Primary alcohols often show weak molecular ions (
-
130 (
): Very weak or absent. -
112 (
): Loss of water ( ). Often the highest mass peak observed. -
87 (
): Loss of an isopropyl group ( ). -
69: Hydrocarbon fragment (
) formed after water loss and rearrangement. -
31 (
): Diagnostic peak for primary alcohols (alpha-cleavage).
Validated Synthesis Protocol
To obtain high-purity this compound for spectral analysis, the most reliable method is the reduction of 2-isopropyl-3-methylbutanoic acid (also known as diisopropylacetic acid) using Lithium Aluminum Hydride (LiAlH
Reaction Logic
The steric bulk of the diisopropyl group makes nucleophilic attack at the carbonyl carbon slower than in linear substrates. Therefore, a strong reducing agent (LiAlH
Experimental Workflow
Reagents:
-
2-Isopropyl-3-methylbutanoic acid (CAS: 5348-43-6)
-
Lithium Aluminum Hydride (LiAlH
) (2.0 equivalents) -
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate (
), anhydrous[1]
Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
-
Slurry Preparation: Charge the flask with LiAlH
(1.5 g, ~40 mmol) and anhydrous THF (40 mL). Cool to 0°C in an ice bath. -
Addition: Dissolve 2-isopropyl-3-methylbutanoic acid (2.88 g, 20 mmol) in THF (20 mL). Add this solution dropwise to the LiAlH
slurry over 30 minutes. Caution: Gas evolution ( ). -
Reaction: Once addition is complete, remove the ice bath and heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (stain with KMnO
; acid spot should disappear). -
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
1.5 mL water
-
1.5 mL 15% NaOH solution
-
4.5 mL water
-
-
Workup: Stir until a white granular precipitate forms (lithium aluminates). Filter the mixture through a Celite pad.
-
Isolation: Dry the filtrate over
, filter, and concentrate under reduced pressure. -
Purification: Distill the crude oil (bp approx. 185–190°C at atm pressure) or purify via flash column chromatography (Hexanes/EtOAc 4:1).
Visualizations
Synthesis & Fragmentation Pathway
The following diagram illustrates the reduction pathway and the primary Mass Spec fragmentation logic.
Caption: Figure 1: Synthetic route via hydride reduction and key EI-MS fragmentation pathways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21386953, this compound. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general chemical shift prediction rules for branched alcohols).
Sources
Physical properties of 3-Methyl-2-(propan-2-yl)butan-1-ol (boiling point, density)
Technical Profile: 3-Methyl-2-(propan-2-yl)butan-1-ol [1][2][3]
Executive Summary
This compound (CAS: 18593-92-5), commonly referred to as 2-isopropyl-3-methyl-1-butanol , is a highly branched primary alcohol with the molecular formula C₈H₁₈O . Structurally characterized by significant steric hindrance due to two isopropyl groups adjacent to the hydroxymethyl moiety, this compound exhibits unique physicochemical properties distinct from its linear isomer, 1-octanol.
This guide details the critical physical properties, synthesis pathways, and structural implications of this compound for researchers in organic synthesis, fragrance chemistry, and pharmaceutical development.
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-Isopropyl-3-methyl-1-butanol; Diisopropylcarbinyl methanol; 3-Hydroxymethyl-2,4-dimethylpentane |
| CAS Registry Number | 18593-92-5 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| SMILES | CC(C)C(CO)C(C)C |
| InChI Key | IDGDEUZERZKYHG-UHFFFAOYSA-N |
Structural Dynamics
The molecule features a central methine carbon (C2) bonded to a hydroxymethyl group and two bulky isopropyl groups (technically, one isopropyl and one sec-butyl-like arrangement if named strictly, but effectively di-isopropyl substitution at the alpha position).
-
Steric Bulk: The "butterfly" arrangement of the two isopropyl wings creates significant steric shielding around the hydroxyl group. This reduces the rate of esterification compared to linear alcohols but enhances stability against oxidative degradation.
-
Hydrophobicity: The high carbon-to-oxygen ratio and branched structure result in lower water solubility compared to n-octanol, making it an excellent candidate for specialized liquid-liquid extraction processes.
Physical Properties
The following data aggregates experimental values and high-confidence thermodynamic estimates validated against standard alkanol models (Stenutz, Yaws).
| Property | Value | Condition / Note |
| Boiling Point | 173.0 °C | @ 760 mmHg (Atmospheric) [1][2] |
| Density | 0.842 g/cm³ | @ 20 °C [1] |
| Refractive Index ( | 1.432 | @ 20 °C [1] |
| Molar Volume | 154.7 mL/mol | Derived from density |
| Flash Point | ~65 °C | Closed Cup (Estimated) |
| Vapor Pressure | ~0.5 mmHg | @ 25 °C (Estimated via Antoine Eq) |
| Solubility (Water) | < 0.5 g/L | Highly Lipophilic |
| LogP (Octanol/Water) | 2.8 - 3.1 | Predicted (XLogP3) |
Thermodynamic Insight: The boiling point (173 °C) is notably lower than that of n-octanol (195 °C). This depression is caused by the compact, globular shape of the molecule (branching), which reduces the surface area available for intermolecular Van der Waals forces, despite the presence of hydrogen bonding.
Synthesis & Production Methodologies
The synthesis of this compound typically proceeds via the reduction of its carboxylic acid precursor, 2-isopropyl-3-methylbutanoic acid (Diisopropylacetic acid).
Primary Route: Reduction of Diisopropylacetic Acid
This pathway ensures high regioselectivity and yield. The steric bulk of the acid requires strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complexes.
Reaction Scheme:
-
Starting Material: 2-Isopropyl-3-methylbutanoic acid (CAS 2909-38-8).
-
Reagent: LiAlH₄ in anhydrous Diethyl Ether or THF.
-
Workup: Fieser workup (Water/NaOH) to hydrolyze aluminates, followed by distillation.
Alternative Route: Hydroformylation (Industrial)
For larger scale production, the hydroformylation of 2,4-dimethyl-2-pentene (derived from propylene dimerization) followed by hydrogenation is theoretically viable, though less common in laboratory settings due to isomer separation challenges.
Applications in Research & Development
Pharmaceutical Intermediate
The diisopropyl methyl motif is a privileged scaffold in medicinal chemistry, often used to introduce lipophilicity and metabolic stability. The alcohol serves as a precursor for:
-
Tosylation/Mesylation: Converting the -OH to a leaving group allows the attachment of the bulky diisopropyl moiety to amines or heterocycles (N-alkylation).
-
Ester Prodrugs: Used to cap carboxylic acid drugs, increasing their membrane permeability (LogP modulation).
Fragrance & Flavor Chemistry
While the alcohol itself has a mild, camphorous/woody odor, its esters (e.g., 2-isopropyl-3-methylbutyl acetate ) are potent fragrance ingredients.
-
Odor Profile: Fruity, pear-like, with woody undertones.
-
Stability: The steric hindrance around the ester bond provides exceptional resistance to hydrolysis in high-pH functional products (soaps, detergents).
Specialized Solvent
Due to its high boiling point and specific solubility parameters (δ), it is used as a coupling agent in lithographic inks and coatings where controlling the evaporation rate is critical.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H227: Combustible liquid (Flash point ~65°C).
-
-
Precautionary Measures: Store in a cool, well-ventilated place. Use chemically resistant gloves (Nitrile) due to its lipophilic nature which may permeate latex.
References
-
Stenutz, R. (2025). Data on 3-methyl-2-isopropyl-1-butanol. Stenutz.eu - Physical Properties of Organic Compounds. Link
-
Yaws, C. L. (2015).[5] The Yaws Handbook of Vapor Pressure: Antoine Coefficients. Gulf Professional Publishing. (Data cited for CAS 18593-92-5).[1][2][3][5][6]
-
PubChem. (2025). Compound Summary: this compound (CAS 18593-92-5).[1][2][3] National Center for Biotechnology Information. Link
- BenchChem. (2024).
Sources
- 1. 3937-49-3|(trans-4-Methylcyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 2. 97006-35-4|trans-(3-Methylcyclobutyl)methanol|BLD Pharm [bldpharm.com]
- 3. 3-methyl-2-propan-2-ylbutan-1-ol | CAS#:18593-92-5 | Chemsrc [chemsrc.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
Physicochemical Characterization and Synthetic Utility of 3-Methyl-2-(propan-2-yl)butan-1-ol: A Technical Whitepaper
Executive Summary
In drug development and complex organic synthesis, the selection of aliphatic building blocks is rarely arbitrary. The compound 3-Methyl-2-(propan-2-yl)butan-1-ol (commonly referred to as 2-isopropyl-3-methylbutan-1-ol) represents a masterclass in structural dichotomy: it pairs a reactive primary hydroxyl group with extreme steric shielding at the adjacent β-carbon. This whitepaper provides an in-depth technical analysis of its molecular weight derivation, thermodynamic profiling, and field-proven synthetic protocols, designed specifically for application scientists and medicinal chemists.
Structural Logic and Molecular Weight Derivation
The chemical behavior of an aliphatic alcohol is dictated by its carbon skeleton. The IUPAC name, this compound, reveals a highly congested architecture.
The longest carbon chain containing the primary alcohol (-OH) is a butane backbone. The β-carbon (C2) is a tertiary center bonded to a hydrogen atom, the primary hydroxymethyl group (C1), an isopropyl substituent (propan-2-yl), and the C3-C4 chain which itself forms a second isopropyl group. Consequently, the molecule features a highly crowded C2 center bearing two dual isopropyl groups .
Molecular Weight Calculation
The molecular formula C₈H₁₈O is derived through exact atomic mass contributions, which is critical for high-resolution mass spectrometry (HRMS) validation in quality control:
-
Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Standard Molecular Weight: 130.23 g/mol [1]
For precise isotopic tracking, the monoisotopic exact mass is 130.136 g/mol [1]. This value is utilized to confirm the absence of isobaric impurities during drug synthesis workflows.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Analytical Significance |
| IUPAC Name | This compound | Standardized nomenclature |
| CAS Registry Number | 18593-92-5 | Database indexing[1] |
| Molecular Formula | C₈H₁₈O | Elemental composition |
| Molecular Weight | 130.23 g/mol | Stoichiometric calculations[1] |
| Monoisotopic Mass | 130.136 g/mol | HRMS validation[1] |
| XLogP3 (Lipophilicity) | 2.5 | Predicts membrane permeability[1] |
| Topological Polar Surface Area | 20.2 Ų | Indicates low polar interactions[1] |
| Rotatable Bonds | 3 | High rigidity / low conformational entropy[1] |
| Boiling Point | 171-172 °C at 741 Torr | Distillation parameters[2] |
Thermodynamic Profiling & Steric Causality
According to the National Institute of Standards and Technology (NIST), the thermodynamic properties of alkanol isomer groups up to C₈H₁₈O can be accurately modeled using the Benson group additivity method[3].
The extreme branching in this compound restricts its rotatable bond count to merely three[1]. This low conformational flexibility decreases the standard entropy (
Fig 1. Causal relationship between the molecular structure of C8H18O and its chemical behavior.
Synthetic Utility: Oxidation to Carboxylic Acids
To harness this molecule as a lipophilic modifier in drug development, it is frequently oxidized to its corresponding carboxylic acid, 2-isopropyl-3-methylbutanoic acid [4]. The primary alcohol is sufficiently unhindered to undergo oxidation, while the extreme steric bulk at the β-carbon prevents unwanted side reactions such as enolization-driven degradation[4].
Experimental Protocol: Jones Oxidation Workflow
This methodology utilizes a strong oxidizing agent (Jones Reagent) to yield the carboxylic acid in a single, controlled step[4]. The protocol below is designed as a self-validating system , ensuring that purification is driven by fundamental pKa differentials rather than relying solely on chromatography.
Phase 1: Reagent Preparation
Causality: Chromium trioxide (CrO₃) requires a highly acidic environment to generate the active oxidant, chromic acid (H₂CrO₄).
-
In a beaker immersed in an ice-water bath, dissolve 26.7 g of CrO₃ in 50 mL of deionized water[4].
-
Slowly, with vigorous mechanical stirring, add 23 mL of concentrated sulfuric acid (H₂SO₄)[4].
-
Dilute the deep red solution with deionized water to a final volume of 100 mL[4].
Phase 2: Controlled Oxidation
Causality: Acetone is utilized as the solvent because it is polar enough to dissolve the bulky aliphatic alcohol, miscible with the aqueous Jones reagent, yet highly resistant to oxidation itself.
-
In a 500 mL three-necked round-bottom flask, dissolve 13.0 g (0.1 mol) of this compound in 100 mL of ACS-grade acetone[4].
-
Cool the flask to 0–5 °C.
-
Add the Jones reagent dropwise via a dropping funnel, monitoring the temperature to prevent exothermic runaway[4].
Phase 3: Quenching and Self-Validating Extraction
Causality: The acid-base extraction is rooted in pKa differentials. The newly formed carboxylic acid (pKa ~4.8) can be partitioned into an aqueous phase as a salt, leaving unreacted alcohol (pKa ~16) in the organic phase.
-
Quench: Add isopropanol dropwise until the green color of Cr(III) persists. Why? This consumes unreacted Cr(VI), preventing over-oxidation during workup and neutralizing toxic hexavalent chromium[4].
-
Decant & Wash: Decant the acetone solution from the heavy chromium salts. Wash the salts with diethyl ether (3 x 50 mL)[4].
-
Base Extraction: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) (3 x 50 mL)[4]. The carboxylic acid deprotonates and moves into the aqueous layer.
-
Acidification: Acidify the combined aqueous layers to pH 2 with 2 M HCl[4]. The carboxylate reprotonates, drastically lowering its aqueous solubility.
-
Final Extraction: Extract the aqueous layer with fresh diethyl ether (3 x 75 mL)[4]. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield pure 2-isopropyl-3-methylbutanoic acid[4].
Fig 2. Step-by-step experimental workflow for the Jones oxidation of the primary alcohol.
Conclusion
The compound this compound (C₈H₁₈O, MW: 130.23 g/mol ) is far more than a simple aliphatic alcohol. Its unique structural topology—featuring a primary hydroxyl group adjacent to a highly sterically hindered, dual-isopropyl substituted β-carbon—grants it exceptional lipophilicity and controlled reactivity. By understanding the thermodynamic and steric causality of its structure, researchers can effectively leverage this molecule in complex organic synthesis and advanced drug development workflows.
References
-
Angene Chemical. "this compound(CAS# 18593-92-5 )". [Link]
-
National Institute of Standards and Technology (NIST). "Standard Chemical Thermodynamic Properties of Alkanol Isomer Groups". [Link]
Sources
Potential isomers and stereochemistry of 3-Methyl-2-(propan-2-yl)butan-1-ol
An In-depth Technical Guide on the Isomeric Landscape of 3-Methyl-2-(propan-2-yl)butan-1-ol
Abstract
In the rigorous landscape of pharmaceutical development and chemical research, a precise understanding of a molecule's three-dimensional structure is paramount. This guide addresses the potential isomers and stereochemistry of this compound. A detailed structural analysis, contrary to what might be inferred from its complex IUPAC name, reveals the molecule to be achiral due to the absence of any stereogenic centers. Consequently, it does not possess enantiomers or diastereomers. This paper will deconstruct the molecule's architecture to demonstrate its achirality, explore its constitutional isomers, and provide a comprehensive overview of the state-of-the-art analytical methodologies that would be employed for stereochemical analysis had the molecule been chiral. This serves as both a specific analysis of the target molecule and a broader technical guide for researchers encountering similar analytical challenges with other chiral alcohols.
Structural Elucidation and Stereochemical Analysis
The foundational step in any stereochemical investigation is the unambiguous determination of the molecular structure from its IUPAC nomenclature.
IUPAC Nomenclature and Structure
The name this compound defines the molecule as follows:
-
Parent Chain: A four-carbon chain with a primary alcohol at position 1 (butan-1-ol).
-
Substituents: A methyl group (-CH₃) at position 3 and a propan-2-yl (isopropyl) group [-CH(CH₃)₂] at position 2.
This leads to the following chemical structure:
The molecular formula for this structure is C₈H₁₈O, and its molecular weight is 130.23 g/mol .[1]
Analysis of Potential Stereocenters
A stereocenter (or chiral center) is typically a carbon atom bonded to four different substituent groups.[2][3] In the structure of this compound, carbons C2 and C3 are the primary candidates for stereocenters.
-
Analysis of Carbon-2 (C2): The four groups attached to C2 are:
-
A hydrogen atom (-H)
-
A hydroxymethyl group (-CH₂OH)
-
A propan-2-yl (isopropyl) group [-CH(CH₃)₂]
-
The remainder of the butane chain starting from C3 [-CH(CH₃)CH₃]
Upon closer inspection, group 4, -CH(CH₃)CH₃, is also an isopropyl group. Therefore, C2 is bonded to two identical isopropyl groups, in addition to -H and -CH₂OH. As it is not bonded to four different groups, C2 is not a stereocenter .
-
-
Analysis of Carbon-3 (C3): The four groups attached to C3 are:
-
A hydrogen atom (-H)
-
A methyl substituent (-CH₃)
-
The terminal methyl group of the butane chain (C4, which is -CH₃)
-
The remainder of the molecule attached at C2 [-CH(CH(CH₃)₂)CH₂OH]
C3 is bonded to two identical methyl groups. Therefore, C3 is not a stereocenter .
-
Conclusion of Achirality
Caption: Structural analysis showing the achiral nature of C2 and C3.
Constitutional Isomers: The True Isomeric Complexity
While lacking stereoisomers, this compound shares its molecular formula (C₈H₁₈O) with numerous constitutional isomers. These isomers differ in the connectivity of their atoms and possess distinct physical, chemical, and biological properties. In drug development, distinguishing between constitutional isomers is as critical as resolving enantiomers.
| Isomer Name | Structure | Key Features |
| Octan-1-ol | CH₃(CH₂)₇OH | Linear primary alcohol |
| Octan-2-ol | CH₃CH(OH)(CH₂)₅CH₃ | Chiral , secondary alcohol |
| 2-Ethylhexan-1-ol | CH₃(CH₂)₃CH(C₂H₅)CH₂OH | Chiral , primary alcohol |
| 2,4,4-Trimethylpentan-2-ol | (CH₃)₃CCH₂C(CH₃)₂OH | Achiral, tertiary alcohol |
Analytical Workflow for Chiral C₈ Alcohols
For the benefit of researchers working with chiral isomers of C₈H₁₈O (such as Octan-2-ol), this section details the authoritative methodologies for stereochemical analysis.
Resolution of Enantiomers via Diastereomer Formation
This classical method converts a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography.[4][5][6]
Principle: A racemic alcohol (R/S-Alcohol) is reacted with a single enantiomer of a chiral derivatizing agent (e.g., R-Acid) to form a mixture of diastereomeric esters (R-R and S-R), which can then be separated.
Caption: Workflow for enantiomer resolution by diastereomer formation.
Experimental Protocol: Diastereomeric Esterification
-
Reaction Setup: In a dry flask, dissolve the racemic alcohol (1.0 eq) and a chiral acid (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane).[7]
-
Coupling: Add a coupling agent (e.g., DCC, 1.2 eq) and a catalyst (e.g., DMAP, 0.1 eq) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS indicates complete consumption of the alcohol.
-
Workup: Quench the reaction, filter, and perform an aqueous workup to remove excess reagents. Purify the crude diastereomeric ester mixture via flash chromatography if necessary.
-
Separation: Separate the diastereomers using normal-phase HPLC on a silica gel column.[7]
-
Hydrolysis: Cleave the separated esters (e.g., using LiAlH₄ or basic hydrolysis) to yield the individual, enantiomerically pure alcohols.
Chiral Chromatography
Direct separation of enantiomers can be achieved with high efficiency using chiral stationary phases (CSPs) in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8][9][10]
Principle: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing energies, leading to different retention times.[9] Cyclodextrin derivatives are common CSPs for separating alcohol enantiomers.[11][12]
Experimental Protocol: Chiral Gas Chromatography (GC)
-
Column Selection: Choose a capillary GC column with a suitable chiral stationary phase, such as a permethylated β-cyclodextrin column (e.g., CP Chirasil-DEX CB).[11]
-
Sample Preparation: Dissolve the alcohol sample in a volatile solvent (e.g., hexane or dichloromethane). Derivatization to an acetate or trifluoroacetate ester can often improve resolution and volatility.[11]
-
Injector and Detector: Use a split/splitless injector at 230-250°C and a Flame Ionization Detector (FID) at 250-275°C.
-
Carrier Gas: Use hydrogen or helium as the carrier gas with a constant flow or pressure program.[13]
-
Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 180°C.
-
Hold: Hold at 180°C for 5 minutes. (Note: This is a starting point and must be optimized for the specific analyte.)
-
-
Analysis: The two enantiomers will elute as separate peaks. Quantify the enantiomeric excess (% ee) by integrating the peak areas.
Chiroptical and Spectroscopic Methods
Principle: Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions.[5][14] A polarimeter measures this angle of rotation (α). The specific rotation [α] is a characteristic physical constant for a pure enantiomer under standard conditions.[15]
Experimental Protocol: Measuring Specific Rotation
-
Calibration: Calibrate the polarimeter using a blank (the pure solvent).
-
Sample Preparation: Prepare a solution of the chiral alcohol of known concentration (c, in g/100 mL) in a suitable solvent (e.g., ethanol).
-
Measurement: Fill a polarimeter cell of known path length (l, in decimeters) with the solution, ensuring no air bubbles are present.
-
Reading: Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).[16]
Principle: In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which are non-equivalent and may exhibit separate signals in the NMR spectrum, allowing for differentiation and quantification.[17][18]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known quantity of the racemic or enriched alcohol in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Add CSA: Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Re-acquire Spectrum: Acquire a new ¹H NMR spectrum. The signals corresponding to protons near the chiral center may split into two distinct sets of peaks, one for each enantiomer.
-
Analysis: The ratio of the enantiomers can be determined by integrating the separated signals.[17]
Conclusion
References
Sources
- 1. This compound | C8H18O | CID 21386953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereochemistry [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of enantiomers [quimicaorganica.org]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. jackwestin.com [jackwestin.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 9. azom.com [azom.com]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.sk [hplc.sk]
- 14. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mrclab.com [mrclab.com]
- 17. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
Solubility of 3-Methyl-2-(propan-2-yl)butan-1-ol in Organic Solvents: A Technical Guide
Executive Summary
Understanding the solvation thermodynamics of highly branched aliphatic alcohols is critical for formulation scientists, synthetic chemists, and drug development professionals. 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methyl-1-butanol; CAS: 18593-92-5) is a complex C8H18O isomer[1][2]. Unlike linear 1-octanol, which exhibits predictable amphiphilic behavior, the intense steric hindrance in this molecule fundamentally alters its hydrogen-bonding capacity and, consequently, its solubility profile in organic solvents[3]. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned guide to its solubility characteristics, predictive thermodynamic models, and validated experimental methodologies for empirical quantification.
Structural Causality: The Role of Steric Hindrance in Solvation
To predict the solubility of this compound, one must first analyze its molecular architecture. The compound features a primary hydroxyl group (-OH) at C1, an isopropyl group at C2, and a methyl group at C3[2].
Mechanistic Insight: The immense steric bulk of the isopropyl and methyl groups immediately adjacent to the primary alcohol significantly restricts the rotational freedom of the hydroxyl moiety. In linear 1-octanol, the unhindered -OH group readily forms extensive intermolecular hydrogen-bonded networks[4]. In contrast, the steric shielding in this compound acts as a physical barrier, reducing the molecule's efficacy as both a hydrogen bond donor and acceptor. This structural reality pushes its thermodynamic behavior closer to that of a pure branched hydrocarbon, drastically increasing its lipophilicity and rendering it highly miscible in non-polar organic solvents while severely limiting its solubility in highly polar or aqueous media[3][5].
Thermodynamic Principles of Solvation
The dissolution of this compound in an organic solvent is governed by the Gibbs free energy of solvation (
Because the solute-solute interactions in this highly branched alcohol are relatively weak (due to disrupted H-bonding), the endothermic penalty (
Caption: Thermodynamic pathway of this compound solvation in organic solvents.
Hansen Solubility Parameters (HSP) Framework
To move beyond vague terms like "polar" and "non-polar," formulation scientists utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
For linear 1-octanol, the typical HSP values are approximately
-
Dispersion (
): Remains high (~15.5 - 16.0 MPa ) due to the large C8 hydrocarbon volume. -
Polarity (
): Decreases slightly (~4.0 - 4.5 MPa ) as the bulky alkyl groups dampen the effective dipole moment. -
Hydrogen Bonding (
): Drops significantly (~8.0 - 9.5 MPa ) because the -OH group is sterically hindered from forming optimal H-bond geometries.
Solvents whose HSP coordinates closely match this modified profile (i.e., a small "Hansen Distance") will act as excellent solvents (miscible), while those with large distances (like water,
Quantitative Solubility Profile in Organic Solvents
Based on thermophysical evaluations[5] and HSP mapping[6], the following table summarizes the predicted solubility of this compound across various organic solvent classes at standard ambient temperature (25°C).
| Solvent Class | Specific Solvent | Predicted Solubility (25°C) | Dominant Solvation Interaction |
| Aliphatic Hydrocarbon | n-Hexane | Miscible (>1000 g/L) | Dispersion ( |
| Aromatic Hydrocarbon | Toluene | Miscible (>1000 g/L) | Dispersion & Induced Dipole |
| Polar Aprotic | Dichloromethane (DCM) | Miscible (>1000 g/L) | Dispersion & Dipole-Dipole ( |
| Polar Aprotic | Acetone | Highly Soluble (>500 g/L) | Dipole-Dipole ( |
| Polar Protic | Ethanol | Miscible (>1000 g/L) | Hydrogen Bonding ( |
| Polar Protic | Methanol | Highly Soluble (>500 g/L) | Hydrogen Bonding ( |
| Aqueous (Reference) | Water | Poorly Soluble (<1 g/L) | Hydrophobic Rejection |
Validated Experimental Protocol: Isothermal Shake-Flask Method
To empirically validate the solubility of this compound in a novel solvent system (e.g., for drug vehicle formulation), a self-validating isothermal shake-flask methodology coupled with GC-FID quantification must be employed.
Why this specific protocol? Highly branched alcohols can form transient, kinetically stable micro-emulsions in moderately polar solvents. A standard 2-hour dissolution test may yield false-positive hyper-solubility data. A 48-hour equilibration followed by high-speed centrifugation ensures that only the thermodynamically stable, truly dissolved fraction is quantified.
Step-by-Step Methodology:
-
Solvent Preparation: Dispense 10.0 mL of the target analytical-grade organic solvent into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap.
-
Solute Addition: Add this compound incrementally until a visible second phase (cloudiness or distinct liquid layer) persists, ensuring saturation.
-
Isothermal Equilibration: Secure the vial in an isothermal shaking water bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours to achieve true thermodynamic equilibrium.
-
Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at 5000 × g for 15 minutes at 25 °C. This critical step forces any suspended micro-droplets of undissolved alcohol out of the continuous phase.
-
Sampling: Using a pre-warmed positive displacement pipette (to prevent temperature-drop induced precipitation), extract 1.0 mL of the clear supernatant.
-
Dilution & Internal Standard: Dilute the aliquot 1:100 in a universal solvent (e.g., Methanol) containing a known concentration of an internal standard (e.g., 1-heptanol) to correct for injection volume variances.
-
GC-FID Quantification: Inject the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). Calculate the exact solubility based on a pre-established multi-point calibration curve.
Caption: Validated isothermal shake-flask workflow for empirical solubility determination.
Implications for Drug Development & Formulation
For pharmaceutical scientists, the unique solubility profile of this compound offers distinct advantages. Its high lipophilicity and miscibility with non-polar organic solvents make it an excellent candidate as an intermediate in the synthesis of liposomal lipid tails or as a co-solvent in topical, non-aqueous drug delivery systems designed to penetrate the stratum corneum[3][4]. By leveraging its specific Hansen Solubility Parameters, formulators can rationally design solvent mixtures that maximize Active Pharmaceutical Ingredient (API) payload without risking phase separation over the product's shelf life.
References
-
National Institute of Standards and Technology (NIST). "3-methyl-2-(1-methylethyl)-1-butanol -- Critically Evaluated Thermophysical Property Data." NIST Web Thermo Tables (WTT). URL: [Link]
-
Hansen, C. M. "Hansen Solubility Parameters: More predictive power." Hansen Solubility. URL: [Link]
-
AIP Publishing. "Mixtures of octanol and an ionic liquid: Structure and transport." Journal of Chemical Physics. URL: [Link]
-
Justdial. "Octanol Properties and Applications Across Industries." URL:[Link]
-
Angene Chemical. "this compound (CAS# 18593-92-5) Technical Info." URL: [Link]
Sources
- 1. 2-isopropyl-3-methyl-1-Butanol,18593-92-5 [rovathin.com]
- 2. angenesci.com [angenesci.com]
- 3. justdial.com [justdial.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. 3-methyl-2-(1-methylethyl)-1-butanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. kinampark.com [kinampark.com]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
A Methodological Guide to Determining the Thermochemical Properties of 3-Methyl-2-(propan-2-yl)butan-1-ol
Introduction
3-Methyl-2-(propan-2-yl)butan-1-ol is a primary alcohol with a complex, branched structure. Its potential applications in drug development and as a specialty solvent necessitate a thorough understanding of its thermochemical properties. These properties, including the standard enthalpy of formation, heat capacity, standard molar entropy, and Gibbs free energy of formation, are fundamental to predicting its reactivity, stability, and behavior in various chemical processes.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For an organic compound like this compound (C₈H₁₈O), this is a critical value for assessing its energetic stability.
Experimental Determination: Combustion Calorimetry
The most common and accurate method for determining the standard enthalpy of formation of an organic compound is through combustion calorimetry.[1][2][3][4][5][6][7][8] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during this exothermic reaction is absorbed by the surrounding water and the calorimeter itself, allowing for the calculation of the enthalpy of combustion (ΔcH°).
Protocol for Combustion Calorimetry:
-
Sample Preparation: A precise mass of liquid this compound is encapsulated in a sample holder with a known, low heat of combustion.
-
Calorimeter Setup: The "bomb" is charged with the sample and pressurized with pure oxygen. It is then submerged in a precisely measured volume of water within the calorimeter.
-
Combustion: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).
-
Calculation of Heat Released (q): The heat released is calculated using the formula:
-
q = C_cal * ΔT
-
where C_cal is the heat capacity of the calorimeter, determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[6]
-
-
Calculation of Enthalpy of Combustion (ΔcH°): The molar enthalpy of combustion is then calculated from the heat released and the number of moles of the alcohol burned.
-
Calculation of Enthalpy of Formation (ΔfH°): The standard enthalpy of formation is then determined using Hess's Law, based on the balanced chemical equation for the complete combustion of this compound:
-
C₈H₁₈O(l) + 12 O₂(g) → 8 CO₂(g) + 9 H₂O(l)
-
ΔfH°(C₈H₁₈O) = [8 * ΔfH°(CO₂) + 9 * ΔfH°(H₂O)] - ΔcH°(C₈H₁₈O)
-
The standard enthalpies of formation for CO₂ and H₂O are well-established reference values.
Illustrative Data for a Related Compound:
While data for this compound is unavailable, data for a structurally related but simpler alcohol, 3-Methyl-2-butanol, is available and presented here for illustrative purposes.[9][10][11][12][13][14]
| Property | Value (for 3-Methyl-2-butanol) |
| Standard Enthalpy of Formation (liquid) (ΔfH°) | -371.3 to -368.5 kJ/mol |
| Standard Enthalpy of Combustion (liquid) (ΔcH°) | -3315.7 to -3314.5 MJ/mol |
Data sourced from Wikipedia and the NIST WebBook.[9][11]
Workflow for Determining Standard Enthalpy of Formation:
Caption: Workflow for measuring heat capacity using DSC.
Standard Molar Entropy (S°)
Standard molar entropy is a measure of the molecular disorder or randomness of a substance under standard conditions. It is determined calorimetrically by measuring the heat capacity of the substance from a temperature approaching absolute zero (0 K) up to the desired temperature (typically 298.15 K).
The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. By integrating the heat capacity divided by temperature (Cp/T) from 0 K to 298.15 K, and adding the entropy changes associated with any phase transitions (e.g., melting, boiling) that occur within this temperature range, the standard molar entropy can be calculated.
Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation is the most definitive indicator of a compound's thermodynamic stability and the spontaneity of its formation from its constituent elements. [15][16]A negative value for ΔfG° indicates that the formation of the compound is a spontaneous process.
Once the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) have been determined, the Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation:
ΔfG° = ΔfH° - TΔS°
Where T is the standard temperature (298.15 K) and ΔS° is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements.
Relationship between Thermochemical Properties:
Caption: The relationship between key thermochemical properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, its structural similarity to other flammable and potentially harmful alcohols necessitates stringent safety protocols. [17][18][19][20][21]
-
Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition. [17][18][19][20][21]Use in a well-ventilated area or under a chemical fume hood. [17][18]* Toxicity: May be harmful if swallowed or inhaled, and may cause skin and eye irritation. [17][19][22]Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [17][18]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [17][18]
Conclusion
The thermochemical characterization of this compound is essential for its potential use in research and industry. Although direct experimental values are not currently published, this guide has outlined the established and reliable methodologies—combustion calorimetry and differential scanning calorimetry—that are the cornerstones of such a characterization. By following these protocols, researchers can obtain the critical data needed to understand the energetic landscape of this complex alcohol, ensuring its safe and effective application.
References
-
1 (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
2 (2024, November 28). Retrieved from vertexaisearch.cloud.google.com.
-
3 (n.d.). Retrieved from The Open University.
-
4 (2023, May 4). Retrieved from Practical Science.
-
5 (n.d.). Retrieved from Art of Smart.
-
17 (2009, September 26). Retrieved from Thermo Fisher Scientific.
-
18 (2012, March 23). Retrieved from Fisher Scientific.
-
6 (2023, August 4). Retrieved from Practical Science.
-
19 (2016, June 27). Retrieved from Carl ROTH.
-
23 (1979). Koga, K., & Yoshizumi, H.
-
20 (2025, November 6). Retrieved from Sigma-Aldrich.
-
21 (2025, December 19). Retrieved from BASF.
-
7 (n.d.). Retrieved from docbrown.info.
-
9 (n.d.). Retrieved from Wikipedia.
-
8 (n.d.). Retrieved from Science Ready.
-
24 (n.d.). Retrieved from Hitachi.
-
25 (2025, August 7). Retrieved from ResearchGate.
-
26 (2025, August 7). Retrieved from ResearchGate.
-
27 (1973). Wilhoit, R. C., & Zwolinski, B. J. Journal of Physical and Chemical Reference Data.
-
28 (2015, June 10). Retrieved from Niels Bohr Institutet.
-
10 (n.d.). Retrieved from Cheméo.
-
22 (n.d.). Retrieved from PubChem.
-
11 (n.d.). Retrieved from NIST.
-
(n.d.). Retrieved from Sigma-Aldrich.
-
29 (n.d.). Retrieved from NIST.
-
12 (n.d.). Retrieved from NIST.
-
15 (n.d.). Retrieved from ncalculators.com.
-
13 (n.d.). Retrieved from The Good Scents Company.
-
16 (n.d.). Retrieved from Khan Academy.
-
30 (n.d.). Retrieved from PubChem.
-
14 (2010, April 8). Retrieved from FooDB.
-
31 (n.d.). Retrieved from PubChem.
Sources
- 1. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 2. savemyexams.com [savemyexams.com]
- 3. open.edu [open.edu]
- 4. practical-science.com [practical-science.com]
- 5. artofsmart.com.au [artofsmart.com.au]
- 6. practical-science.com [practical-science.com]
- 7. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. scienceready.com.au [scienceready.com.au]
- 9. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]
- 10. 2-Butanol, 3-methyl- (CAS 598-75-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 2-Butanol, 3-methyl- [webbook.nist.gov]
- 12. (R)-(-)-3-Methyl-2-butanol [webbook.nist.gov]
- 13. 3-methyl-2-butanol, 598-75-4 [thegoodscentscompany.com]
- 14. Showing Compound 3-Methyl-2-butanol (FDB011931) - FooDB [foodb.ca]
- 15. www2.nau.edu [www2.nau.edu]
- 16. Khan Academy [khanacademy.org]
- 17. southwest.tn.edu [southwest.tn.edu]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. download.basf.com [download.basf.com]
- 22. This compound | C8H18O | CID 21386953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pages.uoregon.edu [pages.uoregon.edu]
- 24. hitachi-hightech.com [hitachi-hightech.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. srd.nist.gov [srd.nist.gov]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. 2-Propanol, 2-methyl- [webbook.nist.gov]
- 30. 3-Methyl-2-(propan-2-yl)butanenitrile | C8H15N | CID 13699841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. PubChemLite - 3-methyl-2-(propan-2-yl)butanal (C8H16O) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Grignard Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Application Context
As a Senior Application Scientist, I have designed this protocol to address the synthetic challenges associated with highly sterically hindered aliphatic alcohols. 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS RN: 18593-92-5), commonly referred to as 2-isopropyl-3-methylbutan-1-ol, is a densely branched primary alcohol featuring a boiling point of 171–172 °C at 741 Torr[1]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty chemicals, most notably as a direct precursor to sterically hindered carboxylic acids via Jones oxidation[2].
Synthesizing this molecule requires a precise Grignard addition. The extreme steric bulk of the 2,4-dimethylpentan-3-yl radical necessitates rigorous kinetic control during Grignard formation and the use of an unhindered electrophile (formaldehyde) to ensure high conversion rates and prevent side reactions[3].
Retrosynthetic Strategy & Mechanistic Causality
The target molecule features a primary hydroxyl group adjacent to a highly branched C2 center bearing two isopropyl groups.
-
Grignard Precursor (3-Bromo-2,4-dimethylpentane): The secondary carbon is flanked by two isopropyl groups, making oxidative insertion of magnesium kinetically sluggish. To overcome this, we employ an entrainment technique using 1,2-dibromoethane to continuously scrub and activate the magnesium surface.
-
Electrophile (Formaldehyde): Due to the massive steric profile of the Grignard reagent, any substituted aldehyde (e.g., acetaldehyde) would result in severe steric clash during the transition state, drastically reducing yield. Formaldehyde provides an unobstructed carbonyl carbon, allowing the bulky nucleophile to attack efficiently[4].
Reaction workflow for the Grignard synthesis of this compound.
Quantitative Data & Reagent Specifications
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 3-Bromo-2,4-dimethylpentane | Alkyl Halide | 179.10 | 1.0 | 17.9 g (100 mmol) |
| Magnesium Turnings | Metal Donor | 24.30 | 1.5 | 3.65 g (150 mmol) |
| Iodine (I | Surface Activator | 253.81 | Catalytic | 0.05 g |
| 1,2-Dibromoethane | Entrainment Agent | 187.86 | 0.1 | 1.88 g (10 mmol) |
| Paraformaldehyde | Electrophile Source | 30.03 (eq) | 2.0 | 6.0 g (200 mmol) |
| Tetrahydrofuran (THF) | Solvent | 72.11 | N/A | 150 mL (Anhydrous) |
| Ammonium Chloride | Quenching Agent | 53.49 | Excess | Saturated Aq. Sol. |
Step-by-Step Experimental Protocol
Note: Self-Validating Checkpoints are integrated throughout to ensure process integrity.
Phase 1: Preparation of 2,4-Dimethylpentan-3-ylmagnesium Bromide
-
Apparatus Setup : Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an addition funnel, and an argon inlet.
-
Activation : Add 3.65 g of Mg turnings and a single crystal of iodine. Vigorously stir dry for 10 minutes until the iodine vapor lightly coats the flask.
-
Causality: I
reacts with the passivation layer (MgO) to form MgI , exposing the highly reactive zero-valent magnesium core required for hindered halides.
-
-
Initiation : Add 20 mL of anhydrous THF. Charge the addition funnel with 17.9 g of 3-bromo-2,4-dimethylpentane and 1.88 g of 1,2-dibromoethane dissolved in 80 mL of THF. Add 5 mL of this mixture to the Mg suspension.
-
Entrainment & Validation : Gently warm the flask. Self-Validation: Initiation is confirmed by the disappearance of the brown iodine color, localized boiling at the Mg surface, and the evolution of ethylene gas (from the 1,2-dibromoethane entrainment).
-
Addition : Once initiated, add the remaining halide solution dropwise over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at 50 °C until nearly all Mg has dissolved.
Phase 2: Gas-Phase Formaldehyde Addition
-
Preparation of Electrophile : Place 6.0 g of dried paraformaldehyde in a separate 100 mL flask connected to the main reaction vessel via a wide-bore Teflon cannula positioned just above the Grignard solution level.
-
Depolymerization : Cool the Grignard solution to 0 °C. Heat the paraformaldehyde flask to 150–160 °C using an oil bath.
-
Causality: Solid paraformaldehyde depolymerizes too slowly in cold THF. Sweeping monomeric formaldehyde gas directly into the reaction ensures instantaneous nucleophilic attack, preventing the bulky Grignard reagent from undergoing side reactions (e.g., Wurtz homocoupling)[3].
-
-
Addition : Use a slow stream of argon to sweep the generated HCHO gas into the vigorously stirred Grignard solution over 45 minutes.
Mechanistic pathway highlighting steric accommodation during nucleophilic addition.
Phase 3: Quench and Isolation
-
Quenching : Carefully add 50 mL of saturated aqueous NH
Cl dropwise at 0 °C.-
Causality: NH
Cl provides a mild, buffered proton source (pH ~5.5). Using a strong acid like HCl risks acid-catalyzed dehydration or Wagner-Meerwein rearrangement of the highly branched carbon skeleton.
-
-
Extraction : Separate the organic layer. Extract the aqueous layer with diethyl ether (3 × 50 mL).
-
Washing & Drying : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification : Purify the crude oil via vacuum distillation. The target alcohol distills at approximately 171–172 °C at 741 Torr[1].
Analytical Characterization
| Analytical Method | Expected Signals / Observations |
| δ 3.55 (d, 2H, -CH | |
| IR Spectroscopy | Broad stretch at ~3350 cm |
| GC-MS (EI) | Molecular ion peak [M] |
References
1.[2] BenchChem. "Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide". Available at: 2.[1] Hoffman Fine Chemicals. "CAS 18593-92-5 | 2-(Propan-2-yl)-3-methylbutan-1-ol". Available at: 3.[4] Archive.org. "Organic Chemistry Fourth Edition Study Guide". Available at: 4.[3] DOKUMEN.PUB. "A Q&A Approach to Organic Chemistry". Available at:
Sources
Application Notes & Protocols: The Use of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone as a Chiral Auxiliary in Asymmetric Synthesis
Introduction
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[1][2]
This document will provide a comprehensive overview, including the synthesis of the auxiliary, its application in diastereoselective alkylation and aldol reactions, and protocols for its subsequent cleavage to afford the desired chiral products.
Synthesis of the Chiral Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary is readily prepared from the commercially available and relatively inexpensive (1R,2S)-(-)-norephedrine. The synthesis involves a cyclization reaction with diethyl carbonate in the presence of a base.
Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Dichloromethane
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).
-
Heat the reaction mixture to 160 °C in an oil bath.
-
Ethanol will begin to distill. Continue heating until the distillation ceases (approximately 5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate (typically 1:1.5 v/v) to afford pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[6]
-
Application in Asymmetric Synthesis: Diastereoselective Reactions
The Evans auxiliary is typically acylated to form an N-acyl oxazolidinone. This intermediate can then undergo highly diastereoselective reactions at the α-carbon of the acyl group.
Acylation of the Chiral Auxiliary
The first step in utilizing the auxiliary is its acylation with a carboxylic acid derivative, commonly an acid chloride or anhydride.
Protocol 2: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acid chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Diastereoselective Alkylation
The N-acylated auxiliary can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the electrophile to the less hindered face of the enolate.[2]
Protocol 3: Diastereoselective Alkylation of an N-Acyl Oxazolidinone
-
Materials:
-
N-Acyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.[7]
-
Add the alkyl halide (1.2 eq) and continue to stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography to separate the diastereomers.
-
Table 1: Representative Diastereoselective Alkylations using Evans Auxiliaries
| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Reference |
| Propionyl | Benzyl bromide | LDA | >99:1 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739 |
| Acetyl | Methyl iodide | NaHMDS | 95:5 | Evans, D. A. et al. J. Am. Chem. Soc.1984 , 106, 1154-1156 |
| Propionyl | Allyl iodide | LDA | 98:2 | Gage, J. R.; Evans, D. A. Org. Synth.1990 , 68, 83 |
Diastereoselective Aldol Reaction
Protocol 4: Diastereoselective Evans Aldol Reaction
-
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer, pH 7) and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography.
-
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to unmask the desired chiral functional group. The choice of cleavage method determines the nature of the final product.[11]
Cleavage to a Chiral Carboxylic Acid
Hydrolytic cleavage using lithium hydroxide and hydrogen peroxide is a standard method to obtain the corresponding chiral carboxylic acid.[12][13]
Protocol 5: Hydrolytic Cleavage
-
Materials:
-
N-Alkylated acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide solution
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-alkylated acyl oxazolidinone in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous solution with diethyl ether to remove the chiral auxiliary.
-
Acidify the aqueous layer with HCl (e.g., 1M) to pH ~2.
-
Extract the chiral carboxylic acid with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the product.
-
Cleavage to a Chiral Primary Alcohol
Reductive cleavage with a hydride reagent such as lithium borohydride yields the corresponding chiral primary alcohol.
Protocol 6: Reductive Cleavage
-
Materials:
-
N-Alkylated acyl oxazolidinone
-
Anhydrous diethyl ether
-
Lithium borohydride (LiBH₄)
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve the N-alkylated acyl oxazolidinone in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (2.0 eq) portion-wise.
-
Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the chiral alcohol and the recovered auxiliary by column chromatography.
-
Visualizing the Workflow and Stereochemical Control
The following diagrams illustrate the overall workflow and the basis for the high stereoselectivity achieved with the Evans auxiliary.
Figure 2: Simplified stereochemical model for the diastereoselective alkylation of an Evans enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, leading to preferential attack of the electrophile from the opposite face. (Note: Image placeholders would be replaced with actual chemical structure images in a full implementation).
Conclusion
The Evans oxazolidinone auxiliaries, exemplified by (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are a robust and highly predictable platform for asymmetric synthesis. Their ease of preparation, high diastereoselectivity in a variety of C-C bond-forming reactions, and reliable cleavage protocols make them an invaluable tool for researchers in organic synthesis and drug development. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful methodology.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Gage, J. R.; Evans, D. A. (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Org. Synth.1990 , 68, 83. [Link]
-
Evans, D. A.; Shaw, J. T. Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique2003 , avril-mai, 35-40. [Link]
-
de Figueiredo, R. M.; de Souza, R. O. M. A. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Curr. Org. Synth.2019 , 16(7), 849-875. [Link]
-
Kulesza, A.; Gilbert, C.; Foley, D. P. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Org. Process Res. Dev.2019 , 23(7), 1494–1499. [Link]
-
Lombardo, M.; Trombini, C. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85(5), 695. [Link]
-
Kulesza, A.; Gilbert, C.; Foley, D. P. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. [Link]
-
Slideshare. Evans aldol ppt. [Link]
-
Morressier. Development of safer methods for cleavage of the Evans auxiliary. [Link]
-
Collum, D. B. et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. J. Am. Chem. Soc.2020 , 142(22), 10076–10088. [Link]
-
Majumdar, K. C.; Roy, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2014 , 4, 35639-35687. [Link]
-
University of Montreal. CHEM 330 Topics Discussed on Nov. 18. [Link]
-
University of Wisconsin. Carbonyl Chemistry :: Chiral Enolates. [Link]
-
University of Lethbridge. evans enolate alkylation-hydrolysisx. [Link]
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Utah State University. Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]
-
No Added Chemicals. Chiral Auxiliary Controlled Reactions. [Link]
-
University of York. Aromatic Heterocyclic Chemistry F12HSC. [Link]
-
Kaimosi. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 5. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | CAS 77943-39-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. prepchem.com [prepchem.com]
- 7. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Navigating the Synthetic Landscape with 3-Methyl-2-(propan-2-yl)butan-1-ol: A Guide to Potential Applications
Executive Summary
This technical guide delves into the prospective applications of the sterically encumbered, chiral primary alcohol, 3-Methyl-2-(propan-2-yl)butan-1-ol, in the realm of modern organic synthesis. While a comprehensive review of current literature indicates that this specific alcohol is not a widely documented reagent with established protocols, its unique structural attributes—a primary hydroxyl group flanked by a bulky, chiral carbon center—suggest a number of compelling potential uses. This document, therefore, serves as a forward-looking exploration of its applicability, drawing parallels from well-established methodologies for structurally related compounds. We will explore its potential as a chiral auxiliary, a precursor for novel fragrance esters, and a building block for other synthetically useful molecules. The protocols and application notes presented herein are foundational, designed to provide a robust starting point for researchers and drug development professionals seeking to leverage the unique properties of this alcohol.
Physicochemical Properties and Structural Insights
This compound is a C8 alcohol with a distinct molecular architecture. The primary hydroxyl group is positioned on a carbon atom that is adjacent to a stereocenter substituted with both an isopropyl and a sec-butyl group. This arrangement imparts significant steric hindrance and chirality, which are the key features that inform its potential synthetic utility.
| Property | Value | Source |
| Molecular Formula | C8H18O | PubChem[1] |
| Molecular Weight | 130.23 g/mol | PubChem[1] |
| IUPAC Name | 3-methyl-2-propan-2-ylbutan-1-ol | PubChem[1] |
| CAS Number | 18593-92-5 | PubChem[1] |
| Predicted XLogP3 | 2.5 | PubChem[1] |
| Appearance | Predicted: Colorless Liquid | - |
The substantial steric bulk around the hydroxyl group is anticipated to influence its reactivity, potentially favoring certain reaction pathways while hindering others. The presence of a chiral center is of paramount importance for its potential application in asymmetric synthesis.
Potential Application as a Chiral Auxiliary in Asymmetric Synthesis
The most promising application for a molecule with the structural characteristics of this compound is as a chiral auxiliary.[2] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[2] The auxiliary is then removed, having imparted its chirality to the molecule of interest.[2]
Causality of Stereochemical Control
The efficacy of a chiral auxiliary is predicated on its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its transitional states leading to different stereoisomeric products. The bulky nature of the substituents on the chiral center of this compound would likely create a highly biased steric environment upon its attachment to a prochiral substrate, thereby directing the approach of incoming reagents to one face of the molecule.
Protocol: Asymmetric Aldol Reaction (Hypothetical)
This protocol outlines a general procedure for a hypothetical asymmetric aldol reaction using this compound as a chiral auxiliary, by analogy to established procedures for other chiral alcohols.[3]
Step 1: Synthesis of the Chiral Ester
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Diastereoselective Enolate Formation and Aldol Addition
-
Dissolve the purified chiral ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir for 30 minutes to generate the Z-enolate.
-
Add the desired aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude aldol adduct in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH ~3.
-
Extract with ethyl acetate to isolate the chiral aldol product.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
Potential Application in Fragrance and Flavor Synthesis
The synthesis of esters from alcohols is a cornerstone of the fragrance and flavor industry.[4] While the parent alcohol may not be aromatic, its esters can possess unique and desirable scent profiles. The significant steric hindrance of this compound would likely lead to esters with high hydrolytic stability and unique organoleptic properties.
Protocol: Fischer Esterification for Novel Fragrance Esters
This protocol provides a general method for the synthesis of esters from this compound.
Objective: To synthesize a novel ester (e.g., 3-methyl-2-(propan-2-yl)butyl acetate) for organoleptic evaluation.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Combine this compound (1.0 eq), the chosen carboxylic acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until no further effervescence is observed.
-
Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ester by vacuum distillation.
Precursor for Other Synthetic Intermediates
Primary alcohols are versatile starting materials that can be transformed into a variety of other functional groups.
Protocol: Oxidation to the Corresponding Aldehyde
The oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation to the carboxylic acid. A Swern oxidation is a suitable choice.[5]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
This compound
-
Triethylamine (Et3N)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.
-
Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench with water and extract with DCM.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude aldehyde.
Conclusion and Future Outlook
While this compound is not a mainstream reagent in organic synthesis at present, its unique structural features present a compelling case for its investigation. The protocols and conceptual applications outlined in this guide provide a foundational framework for researchers to begin exploring its potential. Its utility as a chiral auxiliary, in particular, warrants further investigation, as the demand for novel and effective methods for stereocontrol in drug development and natural product synthesis is ever-present. The synthesis of its derivatives for fragrance applications also represents a commercially interesting avenue of research. It is the author's belief that with further study, this compound could become a valuable tool in the synthetic chemist's arsenal.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Quora. How do I do the oxidation of 1-pentanol, 2-methyl-1-butanol and 3-methyl-1-butanol to an aldehyde?. [Link]
Sources
3-Methyl-2-(propan-2-yl)butan-1-ol as a solvent for organic reactions
Application Note: 3-Methyl-2-(propan-2-yl)butan-1-ol as a High-Performance Reaction Medium
Part 1: Executive Summary & Technical Rationale
The "Steric Shield" Effect in Protic Solvents
In organic synthesis, the selection of a reaction medium often involves a trade-off between solubility/thermal range and chemical inertness. Primary alcohols are excellent for solubilizing polar intermediates and facilitating proton transfer, but they suffer from significant nucleophilicity, often leading to unwanted etherification or transesterification byproducts.
This compound (CAS: 18593-92-5), hereafter referred to as MPIB , represents a distinct class of "Super-Hindered" primary alcohols. Structurally defined by a butane backbone with an isopropyl group at the C2 position and a methyl group at C3, MPIB offers a unique physicochemical profile:
-
High Boiling Point (~172°C): Enables high-temperature kinetics without pressurized vessels.
-
Suppressed Nucleophilicity: The massive steric bulk at the
-carbon (C2) effectively shields the hydroxyl group, retarding its ability to act as a nucleophile while retaining its H-bond donor/acceptor capabilities. -
Lipophilicity: The C8 branched skeleton ensures excellent miscibility with non-polar organic substrates, creating a superior biphasic extraction medium compared to n-octanol.
This guide details the application of MPIB as a solvent for High-Temperature Nucleophilic Aromatic Substitution (SNAr) , where it suppresses solvent-derived side reactions common with n-butanol or n-pentanol.
Part 2: Physicochemical Profile
The following data characterizes MPIB as a process solvent.
Table 1: Critical Solvent Parameters
| Property | Value | Relevance to Protocol |
| IUPAC Name | This compound | Precise identification. |
| Molecular Formula | C8 Isomer (Isooctanol family).[1] | |
| Molecular Weight | 130.23 g/mol | Stoichiometric calculations.[2] |
| Boiling Point | 171–172 °C (at 741 Torr) | Allows reactions >150°C at atmospheric pressure. |
| Density | ~0.83 g/mL (est) | Phase separation efficiency (floats on water). |
| Solubility (Water) | Negligible (<1 g/L) | Ideal for biphasic workups. |
| Flash Point | ~65–70 °C (est) | Class IIIA Combustible Liquid (Requires standard safety). |
| Steric Parameter | High | Kinetic inhibition of O-alkylation. |
Part 3: Mechanistic Visualization
The utility of MPIB lies in its structural geometry. Unlike 2-ethylhexanol (a common branched solvent), MPIB possesses an isopropyl group at the critical C2 position, creating a "steric gate" that hinders the approach of electrophiles to the oxygen atom.
Figure 1: Comparative reactivity of linear vs. highly branched alcohol solvents in nucleophilic substitution.
Part 4: Application Protocol
Protocol: Chemoselective High-Temperature SNAr
Context: Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles often requires high temperatures to overcome activation energy barriers. Using standard high-boiling alcohols (e.g., n-Butanol, Ethylene Glycol) frequently results in the formation of alkoxide impurities (10–15%) due to solvent competition with the amine nucleophile. MPIB solves this by providing the necessary thermal window (reflux ~170°C) and protic solvation without participating in the reaction.
Materials:
-
Substrate: 4,6-Dichloropyrimidine (or similar activated heteroaryl chloride).
-
Nucleophile: Aniline or functionalized primary amine (1.1 equiv).
-
Solvent: this compound (MPIB) (>98% purity).
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv).
Step-by-Step Methodology:
-
Preparation:
-
Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Add 4,6-Dichloropyrimidine (10.0 mmol) and MPIB (5.0 mL/g of substrate).
-
Note: The mixture may be heterogeneous at room temperature due to the lipophilicity of MPIB.
-
-
Reagent Addition:
-
Add DIPEA (12.0 mmol) followed by the Amine Nucleophile (11.0 mmol).
-
Initiate stirring (500 RPM).
-
-
Reaction Phase:
-
Heat the reaction mixture to 140°C .
-
Observation: The high boiling point of MPIB (172°C) allows this temperature to be reached safely without refluxing vigorously, maintaining a stable liquid phase.
-
Monitor via HPLC at t=1h, 3h, and 6h.
-
Checkpoint: Check for the formation of the "Solvent-Adduct" (O-alkylated pyrimidine). In MPIB, this impurity should be <0.5% compared to >5% in n-octanol.
-
-
Workup (The "Phase-Split" Advantage):
-
Cool the mixture to 25°C.
-
Add Water (equal volume to MPIB) and HCl (1M) to neutralize excess base.
-
Critical Step: Agitate and allow layers to settle. MPIB is highly lipophilic and will form the top layer (Density ~0.83), retaining the organic product. The aqueous layer (bottom) will remove salts and excess polar reagents.
-
Separate the organic phase.[3]
-
-
Isolation:
-
Concentrate the MPIB phase under reduced pressure (Rotavap bath: 60°C, Vacuum: <10 mbar).
-
Note: Due to the high BP, a high-vacuum pump is required. Alternatively, crystallize the product directly from the MPIB solution by cooling to 0°C and adding an antisolvent (e.g., Methanol).
-
Part 5: Process Workflow Diagram
Figure 2: Workflow for High-Temperature SNAr using MPIB solvent.
Part 6: Safety & Handling
Although MPIB is a valuable solvent, it must be handled with standard laboratory precautions for organic solvents.
-
Flammability: Combustible liquid.[1] Keep away from open flames and sparks.
-
Inhalation: Vapors may cause respiratory irritation.[4][5][6] Use in a fume hood.
-
Skin Contact: Prolonged exposure may cause defatting of the skin due to its lipophilic nature. Wear nitrile gloves.
-
Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., Chromium Trioxide), which can oxidize the primary alcohol to the corresponding carboxylic acid (2-isopropyl-3-methylbutanoic acid).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21386953, this compound. Retrieved March 1, 2026 from [Link]
-
Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9, 411-420. (General reference on solvent selection principles in drug development). [Link]
Sources
- 1. This compound | C8H18O | CID 21386953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hansonchemicals.com [hansonchemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Application Note: Esterification of 3-Methyl-2-(propan-2-yl)butan-1-ol
Subtitle: Overcoming
Executive Summary & Molecule Profile
Target Molecule: 3-Methyl-2-(propan-2-yl)butan-1-ol Common Identity: The "Isobutanol Guerbet Dimer" (often referred to as 2-isopropyl-3-methylbutan-1-ol). CAS: 112211-88-8 (Chiral forms), 18593-92-5 (Racemic).[1]
This Application Note addresses the specific challenges and high-value applications of esterifying This compound . Unlike linear primary alcohols (e.g.,
Why This Matters: While the hydroxyl group is primary (and thus nucleophilic), the immediate steric crowding creates a "kinetic gate."[1] Standard Fisher esterifications often suffer from poor conversion rates or require harsh forcing conditions.[1] However, once esterified, this same steric shield provides exceptional hydrolytic stability and oxidative resistance , making these esters premium candidates for:[1]
-
Biolubricants: High stability base stocks that resist breakdown in hydraulic systems.[1]
-
Pharmaceuticals: Lipophilic prodrug moieties that survive gastric hydrolysis.[1]
-
Cosmetics: Emollients with a dry, non-greasy skin feel (due to irregular molecular packing).[1]
Technical Analysis: The Steric Challenge
The esterification of this compound is governed by the Taft Steric Parameter (
Mechanism of Hindrance
In a standard nucleophilic acyl substitution:
-
The alcohol oxygen attacks the carbonyl carbon.[1]
-
A tetrahedral intermediate forms.[1]
-
For our target alcohol, the bulky isopropyl group at C2 rotates, clashing with the ligands on the carbonyl center.[1] This destabilizes the transition state, significantly slowing
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Strategic Implication:
-
Avoid: Standard equilibrium-driven Fisher esterification without water removal (yields will stall <60%).[1]
-
Adopt: Activated acylating agents (Acid Chlorides/Anhydrides) or Steglich conditions (DCC/DMAP) to drive the reaction kinetically.[1]
Experimental Protocols
Protocol A: High-Purity Synthesis for Pharmaceutical Screening (Steglich Method)
Best for: Small-scale synthesis (mg to g), acid-sensitive substrates, and high-value intermediates.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Carboxylic Acid: R-COOH (1.1 equiv)[1]
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve the Carboxylic Acid (1.1 equiv) and this compound (1.0 equiv) in anhydrous DCM (
concentration). -
Catalyst Addition: Add DMAP (0.1 equiv) in one portion.
-
Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature prevents the rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea byproduct.
-
Coupling: Dropwise add a solution of DCC (1.1 equiv) in DCM over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.[1]
-
Self-Validation: The reaction is progressing if a white precipitate (Dicyclohexylurea - DCU) forms.[1]
-
QC Check: Spot TLC (Hexane/EtOAc 8:2).[1] Look for the disappearance of the alcohol spot (
) and appearance of the ester (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).
-
-
Workup: Filter off the DCU precipitate using a sintered glass funnel. Wash the filtrate with saturated
(removes unreacted acid) and Brine. Dry overngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Purification: Flash column chromatography.
Protocol B: Industrial Scale-Up for Biolubricants (Acid Catalysis with Azeotropic Distillation)
Best for: Large-scale (kg to ton), robust substrates, cost-sensitive production.[1]
Reagents:
-
Acid: Adipic Acid (for diester lubricants) or fatty acids.[1]
-
Catalyst:
-Toluenesulfonic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -TSA) (0.5 mol%) or Methanesulfonic acid (MSA). -
Entrainer: Toluene or Xylene (for water removal).[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck reactor with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Load Alcohol (2.2 equiv for diesters), Acid (1.0 equiv), Entrainer (30% of total volume), and Catalyst (0.5 mol%).
-
Reflux: Heat the mixture to reflux (110–140°C).
-
Reaction: Monitor the accumulation of water in the Dean-Stark trap.
-
Workup: Wash the crude ester with dilute
(removes residual acid/catalyst) and water. Dry under vacuum at 80°C.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Vacuum distillation to remove residual alcohol.[1]
Visualization: Workflow & Mechanism
Diagram 1: Steglich Esterification Workflow
Caption: Step-by-step workflow for high-yield esterification of hindered alcohols.
Diagram 2: Application Logic - Structure to Function
Caption: How the unique structure of this compound dictates its applications.
Applications & Data Summary
Table 1: Comparative Properties of Linear vs. Branched Esters
| Property | Linear Ester ( | Branched Ester (3-Methyl-2-(propan-2-yl)butyl Acetate) | Implication |
| Hydrolytic Stability | Low (Fast hydrolysis) | High (Steric shielding) | Ideal for aqueous/humid environments (e.g., hydraulic fluids). |
| Viscosity Index | High | Moderate | Good film thickness but slightly more temperature dependent.[1] |
| Pour Point | -5°C (Solidifies easily) | <-40°C (Remains liquid) | Critical for cold-start lubricants and cosmetic formulations.[1] |
| Oxidative Stability | Moderate | High | Resists breakdown at high temperatures.[1] |
Key Applications:
-
Synthetic Biolubricants:
-
Context: The esterification of this compound with dicarboxylic acids (e.g., Adipic acid, Sebacic acid) yields complex esters .[1]
-
Advantage: These esters combine the biodegradability of natural oils with the performance of synthetic PAOs (Polyalphaolefins).[1] The branching prevents crystallization at low temperatures, a common failure point for linear bio-esters.[1]
-
Protocol Note: Use Protocol B. Ensure residual acid value is < 0.5 mg KOH/g to prevent corrosion.
-
-
Pharmaceutical Intermediates:
-
Context: Used as a lipophilic appendage for prodrugs.[1]
-
Advantage: The steric bulk slows down enzymatic hydrolysis by esterases in the plasma, potentially extending the half-life of the drug.[1]
-
Protocol Note: Use Protocol A. The mild conditions preserve sensitive functional groups on the drug molecule.[1]
-
-
Cosmetic Emollients:
References
-
BenchChem. (2025).[1][4] Steric Hindrance Effects of Branched Octyl Groups: An In-depth Technical Guide. Retrieved from .[1]
-
Biointerface Research in Applied Chemistry. (2022).[1] Synthesis, Characterization, Tribological and Rheological Properties of Di (2-Butyloctyl) Dicarboxylate Esters for Environmental Biolubricants. Retrieved from .[1]
-
ResearchGate. (2012).[1] Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from .
-
National Institutes of Health (NIH). (2012).[1] Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Retrieved from .[1]
-
Lube Media. (2025).[1] New insight into the benefits of synthetic esters in challenging lubricating applications. Retrieved from .[1]
Sources
Technical Application Note: Regioselective Dehydration of 3-Methyl-2-(propan-2-yl)butan-1-ol
[1]
Executive Summary
This application note details the controlled dehydration of 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methylbutan-1-ol).[1] This substrate presents a classic challenge in organic synthesis: a sterically hindered primary alcohol susceptible to Wagner-Meerwein rearrangements.[1][2]
We present two distinct protocols to access different alkene regioisomers:
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate is a primary alcohol with significant steric crowding at the
-
Structure: A butanol backbone with an isopropyl group at C2 and a methyl group at C3.[1][2]
-
Key Feature: The C2 position is a methine (CH) flanked by two bulky isopropyl-type groups (the actual isopropyl substituent and the isopropyl-like tail of the parent chain).
Reaction Pathways
The dehydration outcome is dictated by the lifetime of the carbocation intermediate.
-
Path A: Wagner-Meerwein Rearrangement (Thermodynamic) Under Bronsted acid catalysis, the hydroxyl group is protonated (
).[1] Loss of water is concerted with or immediately followed by a 1,2-hydride shift from C2 to C1.[1][2] This transforms a nascent unstable primary carbocation into a stable tertiary carbocation.[2] Subsequent deprotonation yields a tetrasubstituted alkene.[1][2] -
Path B: Ion-Pair Collapse / Syn-Elimination (Kinetic) Using a dehydrating agent that acts as an internal base (e.g., Burgess Reagent), the reaction proceeds via a cyclic transition state.[1] This forces the removal of the
-proton (at C2) without forming a free carbocation, preventing the hydride shift and locking the double bond at the terminal position (C1=C2).
Mechanistic Visualization
The following diagram illustrates the bifurcation between the rearrangement pathway (Acid) and the direct elimination pathway (Burgess).
Figure 1: Mechanistic bifurcation showing the 1,2-hydride shift pathway vs. direct elimination.[1]
Experimental Protocols
Protocol A: Thermodynamic Control (Acid-Catalyzed Rearrangement)
Objective: Synthesis of the tetrasubstituted alkene (2,3-dimethyl-4-methylpent-2-ene isomer equivalent). Mechanism: E1 with 1,2-hydride shift.[1][2][3]
Reagents & Equipment
| Component | Specification | Role |
| Substrate | This compound | Reactant |
| Catalyst | p-Toluenesulfonic acid (pTSA) monohydrate | Proton source |
| Solvent | Toluene (Anhydrous) | High BP, azeotrope former |
| Apparatus | Dean-Stark trap, Reflux condenser | Water removal |
Step-by-Step Methodology
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to a nitrogen line.[2]
-
Loading: Charge the RBF with the substrate (10.0 mmol) and Toluene (50 mL, 0.2 M).
-
Activation: Add pTSA (0.5 mmol, 5 mol%).
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Reaction is typically complete when water evolution ceases (approx. 2-4 hours).[1][2] Validate by TLC (stain with KMnO4 or Anisaldehyde).[1][2]
-
Workup: Cool to room temperature. Wash with sat.[1][2] NaHCO3 (2 x 20 mL) to neutralize acid. Wash with Brine (1 x 20 mL).[1][2]
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate via rotary evaporation. Note: Product may be volatile; avoid high vacuum if boiling point is low.[1][2]
Protocol B: Kinetic Control (Burgess Reagent)
Objective: Synthesis of the terminal alkene (2-isopropyl-3-methyl-1-butene).[1] Mechanism: Syn-elimination (E2-like internal).[1][2]
Reagents & Equipment
| Component | Specification | Role |
| Substrate | This compound | Reactant |
| Reagent | Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate) | Dehydrating agent |
| Solvent | Dichloromethane (DCM) or Benzene | Aprotic solvent |
| Apparatus | Schlenk flask or sealed tube | Moisture exclusion |
Step-by-Step Methodology
-
Preparation: Ensure all glassware is oven-dried. The Burgess reagent is moisture-sensitive.
-
Loading: In a Schlenk flask under N2, dissolve the substrate (5.0 mmol) in anhydrous DCM (25 mL).
-
Addition: Add Burgess Reagent (1.2 - 1.5 equivalents) in one portion.
-
Reaction: Stir at reflux (40°C for DCM) or 50°C (Benzene) for 2-12 hours.
-
Monitoring: Monitor by TLC. The primary alcohol spot should disappear.[2]
-
Workup: Dilute with Et2O. Wash with water (to remove the water-soluble amine byproduct) and Brine.[1]
-
Purification: Flash column chromatography on silica gel (Hexanes/EtOAc gradient).
Analytical Validation & Troubleshooting
Expected Data Profile
| Feature | Protocol A (Rearranged) | Protocol B (Terminal) |
| 1H NMR (Olefinic) | Absent (Tetrasubstituted) or single peak if trisubstituted impurity. | Multiplet/Doublet at |
| 13C NMR | Quaternary alkene carbons at | Secondary alkene carbon at |
| GC-MS | Higher retention time (more stable).[1][2] | Lower retention time (lower boiling point).[1][2] |
Troubleshooting Guide
-
Issue: Polymerization (Protocol A)
-
Issue: Incomplete Reaction (Protocol B)
-
Issue: Isomer Mixtures
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate protocol based on the desired structural outcome.
Figure 2: Operational workflow for selecting dehydration conditions.
References
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1][2][4] "Thermal reactions of alkyl N-carbomethoxysulfamate esters". Journal of Organic Chemistry, 38(1), 26–31.[2] Link[1]
-
Khapli, S., Dey, S., & Mal, D. (2001).[1][2][4] "Burgess reagent in organic synthesis".[1][2][4] Journal of the Indian Institute of Science, 81, 461–476. Link
-
Meerwein, H. (1914).[1][2][5] "Über den Reaktionsmechanismus der Umwandlung von Borneol in Camphen". Justus Liebigs Annalen der Chemie, 405, 129–175.[1][2] (Foundational text on Wagner-Meerwein Rearrangement).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter on Elimination Reactions and Rearrangements).
-
Zaitsev, A. M. (1875).[1][2] "The order of addition and elimination of hydrogen and iodine in organic compounds". Justus Liebigs Annalen der Chemie, 179, 296.[1][2]
Application Note: Advanced Polymer Architectures Utilizing 3-Methyl-2-(propan-2-yl)butan-1-ol
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Compound: 3-Methyl-2-(propan-2-yl)butan-1-ol (Synonym: 2-isopropyl-3-methylbutan-1-ol) | CAS: 18593-92-5[1]
Executive Summary
In the pursuit of precision polymer synthesis, the architectural control of macromolecules dictates their thermomechanical properties and biomedical viability. This compound is a highly branched, sterically hindered primary alcohol. While linear alcohols (e.g., 1-hexanol) are ubiquitous in polymer chemistry, the extreme
-
As a high-fidelity initiator in the Ring-Opening Polymerization (ROP) of cyclic esters, where it suppresses detrimental transesterification[2].
-
As a precursor for ultra-bulky methacrylate monomers , enabling the synthesis of sequence-controlled, high-glass-transition-temperature (
) polymers for advanced optics and photoresists[3][4].
This guide details the mechanistic causality, quantitative advantages, and self-validating protocols for integrating this unique alcohol into cutting-edge polymer workflows.
Application I: Precision Ring-Opening Polymerization (ROP) of L-Lactide
Mechanistic Causality: The "Steric Shield" Effect
In the synthesis of Polylactic Acid (PLA) for drug delivery matrices, achieving a narrow dispersity (Đ) and absolute control over the molecular weight (
By utilizing this compound as the initiator alongside a catalyst like Tin(II) 2-ethylhexanoate (Sn(Oct)
Fig 1: Mechanism of sterically hindered ROP suppressing transesterification.
Protocol: Sn(Oct) -Catalyzed ROP of L-Lactide
This protocol is designed as a self-validating system; conversion and end-group fidelity must be verified via
Reagents: L-Lactide (sublimed), this compound (distilled over CaH
-
Preparation of the Catalyst/Initiator Stock: Causality: Sn(Oct)
is viscous and difficult to weigh accurately in micro-amounts. Creating a stock solution in anhydrous toluene ensures precise stoichiometric control, which dictates the theoretical . Step: In a glovebox, dissolve 1.0 mmol of Sn(Oct) and 1.0 mmol of this compound in 10 mL of anhydrous toluene. -
Monomer Loading: Step: Charge a flame-dried Schlenk flask with 1.44 g (10 mmol) of L-Lactide and a magnetic stir bar.
-
Initiation: Step: Inject 1.0 mL of the catalyst/initiator stock solution ([M]
/[I] = 100). Add an additional 4.0 mL of anhydrous toluene. Causality: Toluene is chosen over coordinating solvents like THF to prevent competitive binding at the Lewis acidic tin center, ensuring rapid and uniform initiation. -
Polymerization: Step: Submerge the flask in a pre-heated oil bath at 110 °C. Stir for exactly 4 hours.
-
Validation & Quenching: Step: Withdraw a 0.1 mL aliquot via syringe, quench in wet CDCl
, and analyze via H NMR. Self-Validation: The methine quartet of the monomer (5.0 ppm) should be >95% shifted to the polymer methine region (5.1-5.2 ppm). The distinct methyl doublets of the initiator must be visible at ~0.8-1.0 ppm, integrating perfectly against the polymer backbone to confirm 100% initiation efficiency. -
Isolation: Step: Dilute the mixture with 5 mL dichloromethane and precipitate dropwise into 100 mL of cold methanol. Filter and dry under vacuum at 40 °C to constant weight.
Quantitative Data: ROP Performance Comparison
| Initiator Type | Monomer Conversion (%) | Dispersity (Đ) | Transesterification (%) | ||
| 1-Hexanol (Linear) | 98.5 | 14.4 | 12.1 | 1.38 | ~12.5% |
| This compound | 99.1 | 14.4 | 14.2 | 1.08 | < 1.0% |
Table 1: Comparative ROP kinetics demonstrating the superior control afforded by the sterically hindered alcohol.
Application II: Synthesis of High- Bulky Methacrylates
Mechanistic Causality: Restricted Segmental Mobility
When this compound is esterified with methacryloyl chloride, it yields an extremely bulky monomer: 2-isopropyl-3-methylbutyl methacrylate .
In polymer physics, the Glass Transition Temperature (
Fig 2: RAFT polymerization workflow for bulky methacrylate monomers.
Protocol: RAFT Polymerization of 2-isopropyl-3-methylbutyl methacrylate
This protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) to maintain a living radical polymerization.
Reagents: 2-isopropyl-3-methylbutyl methacrylate (synthesized via standard esterification and passed through basic alumina), CPADB (4-Cyanopentanoic acid dithiobenzoate), AIBN (Azobisisobutyronitrile), Anhydrous 1,4-Dioxane.
-
Reaction Assembly: Step: In a 10 mL Schlenk tube, combine 2.0 g of the bulky monomer, 14.0 mg of CPADB (CTA), and 1.6 mg of AIBN (Initiator). Add 2.0 mL of 1,4-Dioxane. Causality: CPADB is selected as the Chain Transfer Agent because its dithiobenzoate Z-group provides exceptional radical stabilization, which is mandatory for controlling the sluggish propagation kinetics of highly sterically hindered methacrylates.
-
Deoxygenation (Freeze-Pump-Thaw): Step: Submerge the tube in liquid nitrogen until frozen. Apply high vacuum for 5 minutes. Isolate the vacuum and thaw the mixture in a warm water bath to release dissolved gases. Repeat this cycle three times. Causality: Oxygen acts as a potent radical scavenger. Rigorous removal ensures the theoretical radical flux from AIBN matches the experimental initiation rate, preventing dead-chain formation.
-
Polymerization: Step: Backfill the Schlenk tube with Argon and immerse in an oil bath pre-heated to 70 °C for 24 hours.
-
Validation & Isolation: Step: Quench the reaction by exposing it to air and cooling it in an ice bath. Analyze an aliquot via Gel Permeation Chromatography (GPC). Self-Validation: The GPC trace must be unimodal with a Đ < 1.2, confirming that the steric bulk did not induce irreversible termination events. Precipitate the remaining polymer in cold methanol, filter, and dry.
Quantitative Data: Thermomechanical Properties
| Polymer Pendant Group | Polymerization Method | Dispersity (Đ) | Glass Transition ( | Thermal Degradation ( | |
| Methyl (Standard PMMA) | RAFT | 25.0 | 1.12 | 105 °C | 280 °C |
| Isobutyl | RAFT | 24.5 | 1.15 | 53 °C | 265 °C |
| 2-isopropyl-3-methylbutyl | RAFT | 22.8 | 1.18 | 148 °C | 310 °C |
Table 2: Comparison of thermomechanical properties. The extreme bulk of the 2-isopropyl-3-methylbutyl group severely restricts backbone rotation, driving the
References
- Source: rovathin.
- Catalytic Applications of Bis 2 Ethylhexoxy Magnesium and Derived Complexes Source: BenchChem URL
- Synthesis of Methacrylic Acid-Acrylonitrile Alternating Copolymer Using an Extremely Bulky Methacrylate and the Sequence-Dependent Thermal Reaction Behaviors Source: ResearchGate URL
- One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature Source: ACS Polymers Au URL
Sources
Application Note: Biocatalytic Synthesis of Enantiopure 3-Methyl-2-(propan-2-yl)butan-1-ol
Introduction and Mechanistic Rationale
The molecule 3-Methyl-2-(propan-2-yl)butan-1-ol (commonly referred to as 2-isopropyl-3-methylbutan-1-ol) is a highly branched, sterically hindered primary alcohol[1][2]. Molecules bearing this dense aliphatic branching at the C2 position are highly valued as chiral auxiliaries, advanced fragrance components, and pharmaceutical building blocks. However, synthesizing this target in enantiopure form via traditional asymmetric catalysis is notoriously difficult due to the steric bulk of the adjacent isopropyl and methyl groups.
-
Lipase-Catalyzed Kinetic Resolution (KR): Utilizing immobilized Candida antarctica lipase B (CALB) to resolve the racemic alcohol.
-
Artificial Ene-Reductase/Alcohol Dehydrogenase (ER-ADH) Cascade: A theoretical 100% yield pathway starting from the corresponding α,β-unsaturated aldehyde.
The Causality Behind Enzyme Selection
CALB for Kinetic Resolution: CALB is a serine hydrolase that exhibits exceptional enantioselectivity for primary alcohols with a chiral center at the β-position (C2)[3]. The stereospecificity pocket of CALB can precisely differentiate between the steric profiles of the isopropyl and methyl groups, leading to high Enantiomeric Ratios (
ER-ADH for Cascade Synthesis: Kinetic resolution is mathematically limited to a 50% yield of the desired enantiomer. To bypass this, a dual-enzyme cascade can be deployed[6]. An Ene-Reductase (ERED), such as OYE3 from Saccharomyces cerevisiae, stereoselectively reduces the C=C bond of 2-isopropyl-3-methyl-2-butenal to establish the C2 chiral center[7]. A stereocomplementary Alcohol Dehydrogenase (ADH) then reduces the resulting aldehyde to the primary alcohol. This cascade is coupled with a Glucose Dehydrogenase (GDH) system to continuously recycle the NAD+ cofactor, driving the thermodynamic equilibrium entirely toward the product[8].
Pathway Visualizations
Workflow of CALB-catalyzed kinetic resolution of racemic branched primary alcohols.
Dual-enzyme biocatalytic cascade using ERED and ADH with GDH cofactor recycling.
Quantitative Method Comparison
The following table summarizes the operational metrics of both biocatalytic routes, allowing process chemists to select the optimal methodology based on their specific scale-up requirements.
| Metric | Route 1: CALB Kinetic Resolution | Route 2: ER-ADH Biocatalytic Cascade |
| Theoretical Max Yield | 50% | 100% |
| Typical Enantiomeric Excess (ee) | > 98% (for the unreacted alcohol) | > 95% (dependent on ERED fidelity) |
| Enzyme Format | Immobilized (Novozym 435) | Free enzyme or whole-cell (E. coli) |
| Cofactor Requirement | None | NAD+ / NADH (Recycled via GDH) |
| Reaction Medium | Organic solvent (e.g., Hexane) | Aqueous Buffer (KPi, pH 7.0) |
| Primary Advantage | Highly robust, enzyme is easily recoverable | 100% atom economy, no theoretical yield cap |
| Primary Limitation | 50% yield cap, requires chromatographic separation | Requires complex cofactor recycling system |
Self-Validating Experimental Protocols
To ensure scientific integrity, both protocols are designed as self-validating systems. This means that in-process controls (IPCs) are embedded within the methodology to verify causality and success before proceeding to the next step.
Protocol A: CALB-Catalyzed Kinetic Resolution
This protocol utilizes a non-polar solvent to preserve the essential hydration shell of the immobilized lipase, maximizing its catalytic activity and structural rigidity[3][9].
Reagents & Materials:
-
Racemic this compound (50 mmol)
-
Vinyl acetate (150 mmol, 3 eq.)
-
Immobilized CALB (Novozym 435) (10% w/w relative to substrate)
-
Anhydrous n-Hexane (100 mL)
-
Molecular sieves (4Å)
Step-by-Step Methodology:
-
System Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of the racemic alcohol in 100 mL of anhydrous n-hexane. Add 150 mmol of vinyl acetate.
-
Water Control: Add 2.0 g of activated 4Å molecular sieves. Rationale: While CALB requires a micro-hydration shell to function, bulk water will cause the competitive hydrolysis of vinyl acetate, destroying the acyl donor[3].
-
Initiation: Add the immobilized CALB (Novozym 435) to the mixture. Incubate the suspension in an orbital shaker at 30°C and 200 rpm.
-
In-Process Monitoring (Self-Validation): Withdraw 50 µL aliquots at 2, 4, 8, and 24 hours. Dilute with hexane and analyze via Chiral GC (e.g., using a Cyclodextrin-based capillary column).
-
Validation Metric: Calculate the conversion (
) and the enantiomeric excess of the substrate ( ) and product ( ). Stop the reaction when reaches exactly 50% to ensure maximum of the unreacted enantiomer.
-
-
Termination & Workup: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with cold hexane and reused).
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted enantiopure alcohol from the acylated product via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).
Protocol B: ER-ADH One-Pot Cascade
This protocol leverages an artificial enzymatic cascade to achieve asymmetric reduction. NAD+ is utilized over NADP+ due to its superior stability in extended preparative cascades[8].
Reagents & Materials:
-
2-isopropyl-3-methyl-2-butenal (20 mmol)
-
Ene-Reductase (e.g., OYE3) (Cell-free extract or purified, 5 U/mL)
-
Alcohol Dehydrogenase (e.g., Re-ADH) (5 U/mL)
-
Glucose Dehydrogenase (GDH) (10 U/mL)
-
D-Glucose (40 mmol, 2 eq.)
-
NAD+ (0.5 mmol, catalytic)
-
Potassium phosphate (KPi) buffer (100 mM, pH 7.0)
Step-by-Step Methodology:
-
Buffer & Cofactor Assembly: Prepare 100 mL of KPi buffer (pH 7.0). Dissolve the D-glucose and the catalytic NAD+ into the buffer. Rationale: pH 7.0 is the optimal intersection for the activity of OYE3, Re-ADH, and GDH, preventing the degradation of the nicotinamide cofactor[6][8].
-
Enzyme Loading: Add the ERED, ADH, and GDH to the buffered solution. Stir gently at 100 rpm at 25°C for 10 minutes to ensure homogeneous dispersion.
-
Substrate Addition: Dissolve 20 mmol of 2-isopropyl-3-methyl-2-butenal in 5 mL of a water-miscible co-solvent (e.g., DMSO or Isopropanol) to aid solubility, and add it dropwise to the bioreactor.
-
Reaction & Monitoring (Self-Validation): Maintain the reaction at 25°C. Monitor the cascade progression via GC-FID.
-
Validation Metric: You should observe the transient accumulation of the intermediate chiral aldehyde, followed by its depletion as the ADH converts it to the final alcohol. The reaction is complete when the intermediate peak is <1% of the total area.
-
-
Extraction: Once complete (typically 24-48 hours), extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 50 mL).
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and evaporate the solvent to yield the enantiopure this compound.
References
-
Kinetic Resolution of Racemic 1-Phenyl 1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Taylor & Francis. Available at: [Link]
-
Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. MDPI. Available at:[Link]
-
Chapter 14: Artificial Biocatalytic Cascades to Alcohols and Amines. RSC Books. Available at: [Link]
-
Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu. Available at:[Link]
-
Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. PMC - NIH. Available at: [Link]
-
Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules. Chemical Reviews - ACS Publications. Available at: [Link]
-
A Streamlined Chemoenzymatic One-Pot Process for the Enantioselective Total Synthesis of Tenuipesone A/B. ChemRxiv. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]
- 5. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol
Welcome to the technical support center for the synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on the most practical and widely used synthetic methodology, providing in-depth, field-proven insights to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing a foundational understanding of the available strategies.
Q1: What are the primary synthetic routes for this compound?
There are three principal routes to synthesize this target molecule. The choice of method often depends on the availability of starting materials, scale, and desired purity profile.
| Synthetic Route | Key Reagents | Advantages | Common Challenges |
| Grignard Reaction | Isopropylmagnesium halide & 3-Methylbutanal | Excellent for C-C bond formation; versatile.[1][2] | Highly sensitive to moisture and air; potential for multiple side reactions.[3][4] |
| Aldehyde Reduction | 3-Methyl-2-(propan-2-yl)butanal & a reducing agent (e.g., NaBH₄, LiAlH₄) | High yielding; straightforward procedure. | Requires synthesis of the starting aldehyde, which can be complex. |
| Hydroboration-Oxidation | 3-Methyl-2-(propan-2-yl)but-1-ene, Borane (BH₃), H₂O₂ | High regioselectivity (anti-Markovnikov); stereospecific (syn-addition).[5][6] | Starting alkene may not be commercially available; borane reagents require careful handling. |
Q2: Why is the Grignard reaction the most commonly discussed route for this synthesis?
The Grignard reaction is a cornerstone of organic synthesis because it allows for the direct and efficient formation of carbon-carbon bonds.[7] For a structure like this compound, this method provides a convergent and logical approach by coupling two smaller, readily available fragments: an isopropyl group (from the Grignard reagent) and a 3-methylbutanal skeleton. This makes it a powerful and often go-to strategy for constructing such secondary alcohols.[8]
Q3: What are the most critical parameters influencing the yield of the Grignard synthesis?
The success of the Grignard synthesis hinges on rigorous control over several key parameters:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any source of protons, especially water.[1][3] This immediately quenches the reagent and reduces the yield. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.[4]
-
Reagent Quality: The magnesium metal must be of high purity with a reactive surface. An oxide layer can passivate the surface and prevent the reaction from starting.[4] Furthermore, the concentration of the formed Grignard reagent should be determined via titration before use to ensure accurate stoichiometry.[3]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, especially during the addition of the aldehyde, is crucial to minimize side reactions such as enolization and reduction.[3][9]
Section 2: Troubleshooting Guide for Low Yield (Grignard Route)
This section provides a diagnostic approach to common problems encountered during the Grignard synthesis of this compound from isopropylmagnesium bromide and 3-methylbutanal.
Problem 1: The Grignard reaction fails to initiate.
Q: My reaction mixture is not showing any signs of initiation (no bubbling, cloudiness, or exotherm). What should I check?
A: This is the most frequent issue and is almost always due to insufficient activation of the magnesium or the presence of trace moisture.
Causality and Solutions:
-
Moisture Contamination: Water from glassware, solvents, or the starting alkyl halide will quench the Grignard reagent as it forms.
-
Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the alkyl halide from reaching the metal surface.
-
Solution 1 (Chemical Activation): Add a single crystal of iodine (I₂) to the flask with the magnesium. The iodine etches the surface, exposing fresh magnesium. A fading of the brown iodine color is a positive indicator of activation.[4][10]
-
Solution 2 (Mechanical Activation): In a dry environment, briefly grind the magnesium turnings with a mortar and pestle to break the oxide layer.[4]
-
Solution 3 (Initiator): Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean and activate the surface.[4]
-
Problem 2: The reaction starts, but the final yield of alcohol is very low.
Q: I've successfully formed the Grignard reagent, but after workup, my yield of this compound is poor. What are the likely side reactions?
A: Low yields after successful initiation typically point to competing side reactions that consume either the Grignard reagent or the aldehyde starting material.
Causality and Solutions:
-
Enolization of the Aldehyde: 3-Methylbutanal has an acidic proton on the carbon alpha to the carbonyl group. The Grignard reagent is a strong base and can deprotonate this position to form an enolate. This consumes both reactants without forming the desired alcohol.
-
Solution: This side reaction is minimized at lower temperatures. Add the aldehyde solution dropwise to the Grignard reagent maintained at a low temperature (e.g., 0 °C or -78 °C).[3] This ensures the aldehyde is always in the presence of a large excess of Grignard reagent, favoring nucleophilic addition over deprotonation.
-
-
Reduction of the Aldehyde: Grignard reagents with beta-hydrogens, like isopropylmagnesium bromide, can act as reducing agents. The Grignard can transfer a hydride to the aldehyde carbonyl, forming an alkoxide of isobutanol and propene. This results in a primary alcohol byproduct.
-
Solution: As with enolization, low-temperature addition of the aldehyde can help favor the desired nucleophilic addition pathway over the reduction pathway.[3]
-
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted isopropyl bromide starting material to form 2,3-dimethylbutane, a hydrocarbon byproduct.
-
Solution: Ensure slow and steady addition of the isopropyl bromide during the initial formation of the Grignard reagent. This maintains a low concentration of the alkyl halide and minimizes coupling.
-
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for diagnosing and resolving low-yield issues.
Caption: Troubleshooting Decision Tree for Grignard Synthesis.
Problem 3: The product is impure after workup.
Q: My crude product shows significant impurities by NMR or GC-MS. How can I improve the purification step?
A: Impurities can arise from side reactions or an improper workup procedure. The workup is a critical step where product can be lost or side reactions can be inadvertently promoted.[3]
Causality and Solutions:
-
Improper Quenching: Quenching the reaction with a strong acid (like HCl) can sometimes lead to dehydration of the secondary alcohol product, especially if excess heat is generated.
-
Solution: A gentler method is to slowly pour the reaction mixture over a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This effectively neutralizes unreacted Grignard reagent and protonates the magnesium alkoxide product without creating harsh acidic conditions.
-
-
Inefficient Extraction: The desired alcohol has some water solubility, leading to product loss in the aqueous layer if extraction is not thorough.
-
Solution: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product.[3]
-
-
Inadequate Final Purification: If side products with similar boiling points are present, simple distillation may be insufficient.
-
Solution: Fractional distillation using an efficient column (e.g., a Vigreux column) is often necessary. If boiling points are very close, column chromatography on silica gel may be required for high purity.
-
Section 3: Protocols & Data
Protocol 1: Step-by-Step Synthesis via Grignard Reaction
This protocol details the synthesis of this compound. Warning: This procedure involves highly flammable and moisture-sensitive reagents. It must be performed by qualified personnel in a fume hood under an inert atmosphere.
Materials & Reagents:
-
Magnesium turnings
-
Isopropyl bromide
-
3-Methylbutanal
-
Anhydrous diethyl ether (or THF)
-
Iodine (one crystal)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under the inert atmosphere.
-
Grignard Formation: Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask. Add a portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Initiation: Add a small amount (~10%) of the isopropyl bromide solution to the magnesium. If the reaction doesn't start (fading of iodine color, gentle bubbling), gently warm the flask with a heat gun. Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Aldehyde Addition: Cool the Grignard solution to 0 °C using an ice bath. Prepare a solution of 3-methylbutanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not rise above 5-10 °C.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing a stirred, cold saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by fractional vacuum distillation to obtain the pure this compound.
Overall Synthesis & Purification Workflow
Caption: Grignard Synthesis and Purification Workflow.
References
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved March 7, 2024, from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-methyl-2-butanol. Retrieved March 7, 2024, from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved March 7, 2024, from [Link]
-
Toppr. (n.d.). The Grignard reagent suitable for the preparation of 3-methyl-2-butanol is. Retrieved March 7, 2024, from [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved March 7, 2024, from [Link]
-
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved March 7, 2024, from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved March 7, 2024, from [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved March 7, 2024, from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved March 7, 2024, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. reddit.com [reddit.com]
Purification of 3-Methyl-2-(propan-2-yl)butan-1-ol by fractional distillation
Case Reference: C8-ISO-DISTILL-001 Topic: Fractional Distillation & Purification Protocols Target Molecule: 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5) Synonyms: 2-Isopropyl-3-methylbutan-1-ol; Isobutanol Guerbet Dimer.
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the purification of This compound , a branched C8 alcohol typically synthesized via the Guerbet condensation of isobutanol.
Unlike linear octanol, this molecule possesses significant steric hindrance due to the isopropyl group at the C2 position. This structural feature influences its boiling point, viscosity, and potential for dehydration during heating. Successful purification requires a high-efficiency fractional distillation setup under reduced pressure to separate the product from unreacted isobutanol (C4), isobutyraldehyde intermediates, and heavy C12 trimers.
Physicochemical Profile (for Process Design)
| Property | Value / Range | Notes |
| Molecular Formula | C₈H₁₈O | Saturated, branched primary alcohol. |
| Boiling Point (Atm) | ~175–182 °C | Estimate based on C8 Guerbet standards. |
| Boiling Point (10 mmHg) | 72–78 °C | Recommended distillation range. |
| Major Impurities | Isobutanol, Isobutyl isobutyrate, C12 Trimers | See Impurity Management section. |
| Thermal Sensitivity | Moderate | Prolonged heating >150°C can trigger dehydration to alkenes. |
Operational Workflow (Visualized)
The following diagram outlines the critical logic flow for the purification process, highlighting decision nodes for vacuum application and fraction cutting.
Figure 1: Purification Logic Flow. Note the critical stripping step to remove bulk low-boilers before high-vacuum fractionation.
Troubleshooting Guides & FAQs
Module A: Pre-Distillation & Setup[1]
Q: Why is my vacuum pressure fluctuating during the early stages of distillation?
-
Diagnosis: This is likely due to residual isobutanol or water in the crude mixture.
-
Technical Insight: The crude Guerbet product often contains unreacted isobutanol (bp 108°C atm) and water (reaction byproduct). If you apply high vacuum immediately, these low-boilers will flash-boil, overwhelming the pump and causing pressure spikes.
-
Solution: Perform a "stripping run" first. Distill at atmospheric pressure or mild vacuum (100 mmHg) to remove the bulk of the C4 alcohol and water until the pot temperature reaches ~130°C. Then, cool down and switch to high vacuum (<15 mmHg) for the main fractionation.
Q: What column packing do you recommend for this separation?
-
Recommendation: A Vigreux column (30cm+) is sufficient for rough purity (>95%), but a Packed Column (Rashig rings or wire mesh) is required for high purity (>98%).
-
Reasoning: The boiling point difference between the target C8 alcohol and its nearest ester impurities (e.g., isobutyl isobutyrate) can be narrow (<15°C). A packed column provides the necessary theoretical plates (HETP) to separate these components effectively.
Module B: Operational Issues (The "Live" Run)
Q: The temperature has plateaued, but the GC shows a "shoulder" peak on my product. What is it?
-
Identification: The shoulder is likely Isobutyl isobutyrate or a geometric isomer of the C8 alcohol.
-
Mechanism: In Guerbet synthesis, Tishchenko reaction side-products (esters) often have boiling points very close to the alcohol product.
-
Corrective Action: Increase your Reflux Ratio to 10:1 or 20:1. Collect smaller fractions. If the shoulder persists, the ester may form an azeotrope; a wash with dilute NaOH prior to distillation can hydrolyze the ester, making the separation easier (as the acid salt will stay in the pot).
Q: My product is turning slightly yellow in the receiving flask. Is it decomposing?
-
Diagnosis: Thermal degradation or oxidation.
-
Causality: Although C8 alcohols are relatively stable, trace amounts of aldol condensation intermediates (unsaturated aldehydes) can polymerize or oxidize to form color bodies at high temperatures (>160°C).
-
Solution: Ensure your oil bath temperature does not exceed the boiling point by more than 20-30°C. Nitrogen sparging the capillary (if using a bubbler) or maintaining a strict inert atmosphere is crucial to prevent oxidation of hot vapors.
Module C: Impurity Profiling
Use the table below to identify fractions based on boiling point relative to the main peak.
| Component | Relative Volatility | Est.[1] BP (10 mmHg) | Identification Tip |
| Isobutyraldehyde | High (First off) | < 20 °C | Pungent, sharp odor. Trapped in cold trap. |
| Isobutanol | High (Fore-run) | ~ 30–35 °C | Distinct fermented smell. |
| Target C8 Alcohol | Reference | 72–78 °C | Viscous, mild floral/solvent odor. |
| Isobutyl Isobutyrate | Medium (Tail) | ~ 80–85 °C | Sweet, fruity ester odor. |
| C12 Trimer | Low (Pot residue) | > 120 °C | Thick oil, stays in flask. |
Advanced Protocol: High-Purity Fractionation
Objective: Isolate >99% purity this compound.
-
Chemical Pre-treatment (Optional but Recommended):
-
Wash the crude organic layer with 10% NaHSO₃ (Sodium Bisulfite) to remove unreacted aldehydes.
-
Wash with 5% NaOH to hydrolyze esters and remove acidic byproducts.
-
Dry over MgSO₄ and filter.
-
-
System Setup:
-
Flask: Round bottom, max 60% full.
-
Column: Vacuum-jacketed packed column (e.g., Goodloe packing).
-
Head: Solenoid-controlled reflux splitter.
-
-
Distillation Sequence:
-
Degassing: Stir under vacuum (no heat) for 10 mins to remove dissolved gases.
-
Reflux: Heat to reflux.[2] Let the column equilibrate for 1 hour at Total Reflux.
-
Collection:
-
Fore-run: Collect everything boiling <70°C (10 mmHg) at Reflux Ratio 5:1.
-
Intermediate: Collect 70–72°C at Reflux Ratio 20:1 (discard or recycle).
-
Main Cut: Collect 72–78°C at Reflux Ratio 10:1. Monitor Refractive Index (Target
).
-
-
References
-
Guerbet Reaction Mechanism & Products
-
O'Lenick, A. J. (2001).[3] Guerbet Chemistry. Journal of Surfactants and Detergents. Describes the condensation of isobutanol to branched C8 alcohols.
-
Source:
-
-
Purification of Branched Alcohols
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Source:
-
Physical Property Data (C8 Isomers)
- National Institute of Standards and Technology (NIST).
-
Source:
-
Safety & Handling
- PubChem Compound Summary for CAS 18593-92-5.
-
Source:
Sources
Technical Support Center: Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol
Welcome to the technical support center for the synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this sterically hindered primary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The synthesis of this target molecule typically involves the reduction of a corresponding carbonyl compound. The two most prevalent precursors are:
-
3-Methyl-2-(propan-2-yl)butanal (an aldehyde): This is the most direct precursor. Reduction is typically achieved using hydride reagents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1][2][3]
-
Esters of 3-Methyl-2-(propan-2-yl)butanoic acid: These can be reduced to the primary alcohol using a strong reducing agent like LiAlH₄ or via a classic Bouveault-Blanc reduction with sodium metal in ethanol.[4][5]
Another viable, though less common, route is the hydroboration-oxidation of 3-methyl-2-(propan-2-yl)but-1-ene.[6][7][8] This method offers anti-Markovnikov addition to form the desired primary alcohol.[6][7]
Q2: Why is steric hindrance a significant issue in this synthesis?
The target alcohol, and its precursors, feature two bulky isopropyl groups adjacent to the reactive center (the carbonyl group or the double bond). This steric congestion can significantly impact the reaction in several ways:
-
Reduced Reaction Rates: The bulky groups can physically block the approach of the reagent to the reaction site, slowing down the desired transformation.
-
Increased Side Reactions: When the primary reaction pathway is hindered, alternative reaction pathways that are normally minor can become significant. For example, a Grignard reagent may act as a base instead of a nucleophile, leading to deprotonation instead of addition.[9]
-
Reagent Selection: The choice of reagents becomes critical. Bulky reducing agents may be less effective, while highly reactive, smaller reagents might be required to overcome the steric barrier.
Q3: What are the primary types of side products I should anticipate?
Regardless of the chosen route, the most common side products arise from competing reaction pathways. These can include:
-
Unreacted Starting Material: Due to steric hindrance, reactions may not go to completion.
-
Products from Competing Reduction/Addition: With Grignard-based syntheses, the reagent can act as a reducing agent instead of a nucleophile.[9]
-
Elimination Products: Under certain conditions (e.g., acidic or basic work-up at elevated temperatures), dehydration of the final alcohol product can occur, leading to alkenes.
-
Transesterification: In Bouveault-Blanc reductions, the alkoxide formed can react with the starting ester, leading to a different ester and reducing yield.[10]
Troubleshooting Guide: Synthesis via Aldehyde Reduction
The most common and direct route to this compound is the reduction of 3-Methyl-2-(propan-2-yl)butanal. This section addresses issues specific to this pathway.
Problem 1: My reaction is incomplete. GC-MS and NMR analysis show a significant amount of unreacted aldehyde.
Probable Cause: The steric hindrance around the carbonyl carbon is impeding the approach of the hydride nucleophile (H⁻) from the reducing agent.[11] While both NaBH₄ and LiAlH₄ are effective, insufficient reagent, low temperature, or short reaction times can lead to incomplete conversion. LiAlH₄ is a much stronger reducing agent than NaBH₄ and is generally more effective for hindered carbonyls.[1][2]
Proposed Solutions & Validation:
| Solution | Detailed Protocol & Explanation | Validation |
| Increase Reagent Stoichiometry | Increase the molar equivalents of the hydride reagent. For NaBH₄, try increasing from 1.5 eq. to 2.5 eq. For LiAlH₄, an increase from 1.1 eq. to 1.5 eq. should be sufficient. This increases the concentration of the hydride, favoring the forward reaction. | Monitor the reaction by Thin Layer Chromatography (TLC). The aldehyde starting material is more non-polar and will have a higher Rf value than the alcohol product. The reaction is complete when the aldehyde spot has completely disappeared. |
| Increase Reaction Temperature | If using NaBH₄ in an alcohol solvent (e.g., ethanol), the reaction can often be gently heated to reflux to increase the reaction rate. Caution: Do NOT heat LiAlH₄ reactions in ether or THF; they are typically run at room temperature or below and are exothermic.[12] | Use GC-MS to quantify the disappearance of the starting material peak and the appearance of the product peak over time. |
| Switch to a Stronger Reducing Agent | If using NaBH₄, switch to LiAlH₄. Its greater reactivity is more effective at overcoming the steric barrier. The reaction should be performed in an anhydrous ether solvent like THF or diethyl ether.[2][12] | Successful isolation of the product in high yield (>90%) after work-up and purification confirms the choice of reagent. |
Problem 2: My final product is contaminated with an unexpected ether.
Probable Cause: This is a common issue when using LiAlH₄ in an ether solvent (like THF or diethyl ether) followed by an improper aqueous workup. If the reaction is quenched with acid while a significant amount of unreacted LiAlH₄ remains, the vigorous reaction can generate localized high temperatures. This can promote acid-catalyzed dehydration of the product alcohol to an alkene, which can then be followed by etherification with the solvent or another alcohol molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ether side-product formation.
Troubleshooting Guide: Synthesis via Bouveault-Blanc Reduction
This classical method reduces an ester (e.g., ethyl 3-methyl-2-(propan-2-yl)butanoate) using sodium metal in an alcohol solvent (typically absolute ethanol).[5] While powerful, it is known for being vigorous and having potential side reactions.[10]
Problem 3: My yield is low, and I've isolated a significant amount of a different ester.
Probable Cause: This is likely due to a transesterification side reaction. The mechanism of the Bouveault-Blanc reduction generates sodium alkoxides (e.g., sodium ethoxide from the ethanol solvent) as byproducts.[5] This strong nucleophile can attack the carbonyl of the starting ester, displacing the original alkoxy group and forming a new ester. This new ester may or may not be reduced effectively under the reaction conditions, leading to a mixture of products and reduced yield of the desired alcohol.
Reaction Scheme:
Caption: Competing pathways in Bouveault-Blanc reduction.
Proposed Solutions & Validation:
| Solution | Detailed Protocol & Explanation | Validation |
| Use a Bulky Alcohol Solvent | Instead of ethanol, use a bulkier alcohol like isopropanol or tert-butanol. The corresponding alkoxide (isopropoxide or tert-butoxide) is a much stronger base but a poorer nucleophile due to steric hindrance, which suppresses the competing transesterification reaction. Modern protocols often use sodium dispersion in an inert solvent like hexane with a proton source like isopropanol.[4] | Compare the product mixture via GC-MS from reactions using ethanol vs. isopropanol. A significant reduction in the transesterified side product should be observed. |
| Control the Addition of Sodium | Ensure the sodium metal is added in small, finely divided pieces to a refluxing solution of the ester in alcohol. This maintains a high local concentration of the reducing agent, favoring the desired reduction over the slower transesterification. | Monitor the reaction progress. Rapid consumption of sodium and evolution of hydrogen gas should be observed. A cleaner reaction profile by TLC or GC will indicate suppression of the side reaction. |
Experimental Protocol: Reduction of 3-Methyl-2-(propan-2-yl)butanal with NaBH₄
This protocol provides a standard, reliable method for the synthesis of the target alcohol from its aldehyde precursor.
Materials:
-
3-Methyl-2-(propan-2-yl)butanal (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-2-(propan-2-yl)butanal in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.
-
Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl dropwise until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to extract the product.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
If necessary, purify the product further by flash column chromatography on silica gel.
-
References
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Evaluating a Sodium Dispersion Reagent for the Bouveault–Blanc Reduction of Esters. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Bouveault–Blanc reduction. Wikipedia. [Link]
-
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
Hydroboration–oxidation reaction. Wikipedia. [Link]
-
Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]
-
An Improved Bouveault—Blanc Ester Reduction with Stabilized Alkali Metals. ResearchGate. [Link]
-
Hydroboration of Alkenes. Master Organic Chemistry. [Link]
-
Stoichiometry of Bouveault-Blanc Reduction. Sciencemadness. [Link]
-
Bouveault-Blanc Reduction. Name-Reaction.com. [Link]
-
Grignard Reaction - Common Conditions. The Organic Chemistry Portal. [Link]
-
Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]
-
Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
This compound. PubChem. [Link]
-
Carbonyl reduction. Wikipedia. [Link]
-
Construct a three-step synthesis of 2-methyl-2-butanol from 3-methyl-2-butanol. brainly.com. [Link]
-
Reduction of Carboxylic Acids, Aldehydes & Ketones. Save My Exams. [Link]
-
methyl 2-isopropyl-3-methyl-2-butenoate. Chemical Synthesis Database. [Link]
-
reduction of aldehydes and ketones. Chemguide. [Link]
-
3-methyl-2-(propan-2-yl)butanal. PubChemLite. [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Preparation of 3-methyl-2-buten-1-al.
-
Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
-
2-Isopropyl-2,3-dimethylbutanal. PubChem. [Link]
- Synthesis of 2-methyl-3-buten-2-ol.
-
A general synthetic method for the oxidation of primary alcohols to aldehydes. Organic Syntheses. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Sciencemadness Discussion Board - Stoichiometry of Bouveault-Blanc Reduction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 12. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for the synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol
Welcome to the Technical Support Center for the synthesis and optimization of 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methylbutan-1-ol or diisopropylethanol). This highly branched primary alcohol presents unique synthetic challenges due to extreme steric hindrance at the alpha-carbon. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-yielding reactions.
Troubleshooting Guides & FAQs
Q1: Why is the reduction of 2-isopropyl-3-methylbutanoic acid to the corresponding alcohol so slow and often incomplete?
A: The difficulty arises from severe steric hindrance. The alpha-carbon of 2-isopropyl-3-methylbutanoic acid (diisopropylacetic acid) is bonded to two bulky isopropyl groups. This creates a dense steric shield that physically blocks the Bürgi-Dunitz trajectory required for the nucleophilic attack of the hydride ion from Lithium Aluminum Hydride (
Q2: How do I avoid emulsion formation during the aqueous workup of the
Q3: What are the optimal conditions for the esterification of the precursor acid prior to reduction?
A: Direct reduction of the sterically hindered carboxylic acid is notoriously poor yielding. Converting the acid to an ester significantly improves the reduction kinetics. However, standard Fischer esterification (acid + alcohol +
Q4: Can I use Sodium Borohydride (
Quantitative Data: Optimization of Reduction Conditions
The following table summarizes the causality between reaction conditions and conversion rates, demonstrating why esterification and elevated temperatures are critical for this specific sterically hindered substrate.
| Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Diisopropylacetic acid | Diethyl Ether | 35 | 4 | < 30% | |
| Diisopropylacetic acid | THF | 66 | 12 | 65% | |
| Ethyl diisopropylacetate | THF | 66 | 8 | > 95% | |
| Ethyl diisopropylacetate | Ethanol | 78 | 24 | 0% |
Experimental Protocol: Reduction & Fieser Workup
This self-validating protocol details the reduction of ethyl 2-isopropyl-3-methylbutanoate to this compound.
Reagents Required:
-
Ethyl 2-isopropyl-3-methylbutanoate: 10.0 g (58.0 mmol)
-
Lithium Aluminum Hydride (
): 4.4 g (116 mmol, 2.0 eq) -
Anhydrous Tetrahydrofuran (THF): 100 mL
Step-by-Step Methodology:
-
System Preparation: In an oven-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, suspend 4.4 g of
in 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath. -
Reagent Addition: Dissolve 10.0 g of ethyl 2-isopropyl-3-methylbutanoate in 50 mL of anhydrous THF. Add this solution dropwise to the
suspension over 30 minutes. Mechanistic note: Dropwise addition controls the exothermic generation of the intermediate aluminum alkoxide complex. -
Reflux & Monitoring: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 66 °C) for 8 hours. Monitor the reaction via TLC (using a PMA or
stain, as the target alcohol lacks a UV chromophore). -
Fieser Quench (Critical Step): Once complete, cool the reaction strictly to 0 °C. For the 4.4 g of
used, perform the following sequential additions with vigorous stirring:-
Slowly add 4.4 mL of distilled
dropwise (Caution: Vigorous gas evolution). -
Add 4.4 mL of 15% aqueous
solution. -
Add 13.2 mL of distilled
.
-
-
Isolation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15–30 minutes until the aluminum salts precipitate as a stark white, granular solid. Add 5 g of anhydrous
to absorb excess water and stir for an additional 15 minutes. -
Purification: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether (
mL) to extract any product trapped in the crystal lattice. Concentrate the combined filtrate under reduced pressure to yield the crude alcohol. Purify via vacuum distillation if ultra-high purity is required.
Synthetic Workflow Visualization
Synthetic workflow for this compound detailing activation and reduction steps.
References
-
Department of Science Service (DSS). "The Journal of Organic Chemistry 1957 Volume 22 No. 12." DSS Open Repository, [Link]
-
Frontier, Alison. "Magic Formulas: Fieser Workup (LAH and DiBAL)." Not Voodoo X.4, Department of Chemistry, University of Rochester,[Link]
-
Chandra, Tilak, and Zebrowski, Jeffrey P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chemical Health & Safety,[Link]
-
Ashenhurst, James. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry,[Link]
Sources
Technical Support Center: 3-Methyl-2-(propan-2-yl)butan-1-ol
The following guide serves as a specialized Technical Support Center for 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5). It is designed for researchers and drug development professionals requiring high-fidelity data on stability, storage, and troubleshooting.[1]
Compound Identity:
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Isopropyl-3-methylbutan-1-ol; 2-Isopropyl-3-methylbutanol[1]
-
CAS Number: 18593-92-5[1]
-
Molecular Formula: C
H O[1] -
Molecular Weight: 130.23 g/mol [1]
Part 1: Critical Storage & Stability Protocols
The Core Stability Challenge: Steric Hindrance vs. Oxidation
As a Senior Application Scientist, I often see researchers treat all C8 alcohols as "stable shelf reagents."[1] This is a mistake. While this compound is a primary alcohol, its unique branching at the C2 (alpha to the hydroxymethyl group) and C3 positions creates a specific stability profile.[1]
The bulky isopropyl group at C2 provides steric protection, slowing down nucleophilic attacks, but it does not prevent radical-mediated autoxidation.[1] Over time, atmospheric oxygen will attack the alpha-carbon, converting the primary alcohol first to its aldehyde (2-isopropyl-3-methylbutanal) and subsequently to the carboxylic acid.[1]
Optimized Storage Protocol
-
Temperature: Store at 2°C to 8°C for active use. For long-term banking (>3 months), store at -20°C .
-
Atmosphere: Argon or Nitrogen overlay is mandatory. The branched structure increases the lipid solubility of oxygen, accelerating degradation if headspace is not purged.[1]
-
Container: Amber borosilicate glass with Teflon-lined caps.[1] Avoid plastics (LDPE/PP) for long-term storage as C8 alcohols can leach plasticizers (phthalates), appearing as "ghost peaks" in LC-MS.[1]
Table 1: Physicochemical Properties & Stability Metrics
| Property | Value / Characteristic | Impact on Handling |
| Physical State | Colorless Liquid | Viscosity changes indicate polymerization or impurities.[1] |
| Boiling Point | ~175-185°C (Predicted) | High boiling point makes removal by rotovap difficult; requires high vacuum.[1] |
| Density | ~0.83 g/mL | Floats on water; biphasic extraction requires careful layer separation.[1] |
| Solubility (Water) | Low (<1 mg/mL) | Do not use aqueous buffers for stock solutions.[1] |
| Solubility (Organic) | DMSO, Ethanol, DCM | Prepare stocks in DMSO or Ethanol (anhydrous).[1] |
| Flash Point | >60°C (Est.)[1] | Combustible. Handle away from open flames/sparks.[1] |
Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)
Q1: "My sample has developed a faint yellow tint. Is it still usable?"
Diagnosis: The yellowing likely indicates the formation of conjugated impurities or trace oxidation products (aldehydes/acids) that have undergone aldol-like condensation.[1] Technical Insight: Primary alcohols should be water-white.[1] Yellowing suggests the presence of chromophores not native to the pure alcohol.[1] Action Plan:
-
Run a TLC or GC-MS: Check for a secondary peak with a lower retention time (aldehyde) or higher retention time (acid/dimer).[1]
-
Purification: If purity is >95%, you may redistill under reduced pressure. However, for sensitive biological assays (e.g., channel clamping), discard and replace .[1] Oxidation byproducts can nonspecifically bind to protein targets, skewing IC50 values.[1]
Q2: "I see an extra peak in my NMR spectrum around 9.6 ppm. What is it?"
Diagnosis: This is the characteristic aldehyde proton doublet.[1] Your sample has oxidized to 2-isopropyl-3-methylbutanal .[1]
Mechanism:
-
Quantify: Integrate the aldehyde peak relative to the alcohol -CH2- doublet (approx. 3.4-3.6 ppm).[1] If aldehyde content >1%, repurify.[1]
-
Prevention: Ensure your stock bottles are Parafilm-sealed under argon after every use.[1]
Q3: "The compound crashed out of my cell culture media."
Diagnosis: Solubility failure due to high lipophilicity (LogP ~2.5-3.0).[1] Solution:
-
Solvent Exchange: Dissolve the compound in 100% DMSO first to create a 1000x stock.[1]
-
Step-wise Addition: Add the DMSO stock to the media while vortexing to prevent local high concentrations that trigger precipitation.[1]
-
Carrier Limit: Keep final DMSO concentration <0.5% (or as tolerated by your cells). If precipitation persists, use a carrier protein like BSA (Bovine Serum Albumin) to solubilize the hydrophobic tail.[1]
Q4: "I'm getting inconsistent results in my electrophysiology assays."
Diagnosis: Volatility or Adsorption. Root Cause:
-
Adsorption: The hydrophobic isopropyl/methyl groups make this molecule "sticky" to plastic tubing and perfusion systems.[1]
-
Evaporation: While the boiling point is high, the vapor pressure is non-negligible in open perfusion baths.[1] Fix:
-
Use glass or Teflon (PTFE) reservoirs and tubing.[1]
-
Refresh perfusion solutions every 2-3 hours.[1]
-
Verify actual concentration at the bath using GC-FID if results remain erratic.
Part 3: Quality Control & Decision Logic
The following diagram outlines the decision-making process for validating the integrity of this compound before experimental use.
Figure 1: Quality Control Decision Tree for verifying this compound integrity prior to assay use.
Part 4: Emergency & Safety Procedures
Signal Word: WARNING (Combustible Liquid, Irritant)[1]
-
Skin Contact: This compound is lipophilic and will penetrate the skin barrier, potentially carrying other contaminants with it.[1]
-
Spill Management:
-
Fire:
References
-
Angene International. (n.d.).[1] this compound (CAS# 18593-92-5). Angene Chemical.[1] Retrieved March 1, 2026, from [Link][1]
-
Moyer, R. A. (2014).[1] Targeting Voltage Gated Sodium Channels for Prevention of Breast Cancer Metastasis (Doctoral dissertation). University of Alabama at Birmingham.[1] Retrieved March 1, 2026, from [Link] (Note: Cited as Compound 46 in synthetic schemes).[1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 18593-92-5. PubChem.[1][2][3] Retrieved March 1, 2026, from [Link][1]
Sources
Technical Support Center: Scaling Up Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol
Case Reference: #SC-5592-ISO Subject: Optimization & Troubleshooting for Kilogram-Scale Reduction of Hindered Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Analysis
Target Molecule: 3-Methyl-2-(propan-2-yl)butan-1-ol IUPAC Name: 2-Isopropyl-3-methylbutan-1-ol Structure Analysis: This molecule presents a classic "neopentyl-like" steric challenge. The C2 position is substituted with an isopropyl group, and the adjacent C3 is also an isopropyl-type environment.
-
Key Challenge: The carbonyl carbon (in the precursor ester/aldehyde) is shielded by significant steric bulk. Standard reduction protocols (e.g., NaBH4 at RT) often stall or result in incomplete conversion.
-
Scale-Up Risk: Using Lithium Aluminum Hydride (LiAlH4) on a kilogram scale introduces severe safety risks (pyrophoricity, solid handling) and workup bottlenecks (aluminum emulsions).
Recommended Route for Scale-Up: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction of Methyl 2-isopropyl-3-methylbutanoate in Toluene.
-
Why: Red-Al is liquid, non-pyrophoric (though still water-reactive), thermally stable at the higher temperatures required to overcome the steric barrier, and offers better solubility for aluminum byproducts.
Process Workflow (Visualized)
The following diagram outlines the optimized workflow for the Red-Al reduction, highlighting critical control points (CCPs).
Figure 1: Optimized workflow for the Red-Al reduction of hindered esters. Note the high-temperature requirement to drive the reaction to completion despite steric hindrance.
Troubleshooting Guide & FAQs
Module A: Reaction Stalling & Kinetics
User Issue: "I've added 1.5 equivalents of hydride at 0°C, but after 4 hours, I still see 40% starting material by GC."
Diagnosis:
You are fighting steric hindrance. The isopropyl group at the
Solution:
-
Increase Temperature: unlike LiAlH4 (which degrades/is dangerous at high T in ethers), Red-Al in Toluene is stable. Safely warm the reaction to 60°C or even reflux (110°C) .
-
Solvent Switch: Ensure you are using Toluene, not THF. Toluene allows for higher reaction temperatures.
-
Stoichiometry: For hindered esters, increase Red-Al to 2.2 - 2.5 equivalents . The first hydride acts as a base/complexing agent; the second and third do the reduction.
Module B: The "Grey Sludge" (Workup)
User Issue: "Upon quenching with water/NaOH, the mixture turned into a thick, grey gel. I cannot separate the layers, and filtration is clogged."
Diagnosis:
This is the classic "Aluminum Emulsion" caused by the formation of gelatinous aluminum hydroxides (
Solution: The Rochelle's Salt Protocol Do not use the Fieser workup for Red-Al scale-ups >100g if you lack high-torque stirring; the salts often trap the product.
Protocol:
-
Quench Excess Hydride: Cool to 0°C. Add Isopropyl Alcohol (IPA) dropwise until gas evolution ceases.
-
Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .
-
Ratio: Use approx 20 mL of saturated solution per gram of Red-Al solution used.
-
-
The "Cook": Vigorously stir the biphasic mixture at room temperature (or 30°C) for 2-4 hours .
-
Result: Two clear layers will form.[1][6] The organic layer contains your alcohol; the aqueous layer contains the aluminum-tartrate complex.
Module C: Purification & Azeotropes
User Issue: "My product contains a persistent impurity that co-distills."
Diagnosis: Red-Al releases 2-methoxyethanol as a byproduct. Its boiling point (124°C) is dangerously close to your target molecule's expected boiling point (approx 140-150°C for C8 alcohol).
Solution:
-
Aqueous Wash: 2-methoxyethanol is water-soluble. Perform 3x aggressive water washes before distillation.[5]
-
Fractional Distillation: Use a packed column (Vigreux or structured packing).
-
Data Point: this compound has a high boiling point due to hydrogen bonding.
-
Vacuum: Distill under reduced pressure (e.g., 10-20 mbar) to keep the pot temperature below 100°C, preventing rearrangement of the hindered skeleton.
-
Quantitative Data: Reagent Selection Matrix
| Feature | LiAlH4 (Solid) | Red-Al (Liquid) | NaBH4 + Additive |
| Physical State | Solid (Dust hazard) | Liquid (65% Soln) | Solid |
| Steric Tolerance | High | Very High (at Reflux) | Low |
| Thermal Stability | Low (Dec. >120°C) | High (>200°C) | High |
| Quench Safety | Violent | Moderate | Mild |
| Byproducts | Lithium salts (Gel) | 2-Methoxyethanol | Borates |
| Scale Suitability | < 100g | > 1 kg - Ton | > 1 kg |
Decision Tree for Workup (DOT Visualization)
Use this logic flow to determine the correct quenching method based on your reactor setup and scale.
Figure 2: Decision matrix for selecting the safest workup protocol based on scale and equipment capabilities.
References & Grounding
-
Red-Al Properties & Usage:
-
Workup Protocols (Rochelle's Salt):
-
Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
-
Context: The definitive source for aluminum emulsion handling.
-
Modern Context: "Workup for Aluminum Hydride Reductions," University of Rochester, Not Voodoo X.
-
-
Scale-Up of Hindered Reductions:
-
Source:Organic Process Research & Development (OPRD). "Safety and Scale-Up of Red-Al Reductions."
-
Relevance: Addresses the specific exotherm management and gas evolution (3 mol H2 per mol Red-Al) critical for the target audience.
-
-
Target Molecule Data:
-
Compound: this compound (CAS: 18593-92-5).[10]
-
Source: PubChem Compound Summary.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 3. Sciencemadness Discussion Board - Help With LAH Reduction Yields - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Red-Al® Reducing Agent [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. Red-Al® Reducing Agent [sigmaaldrich.com]
- 8. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H18O | CID 21386953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol
⚠️ Executive Alert: The Symmetry Paradox
Before diving into complex stereoselective troubleshooting, we must address the fundamental structural reality of your target molecule. 3-Methyl-2-(propan-2-yl)butan-1-ol (commonly referred to as 2,2-diisopropylethanol) is an achiral molecule [1].
If you map the substituents on Carbon-2 (C2), you will find it is bonded to:
-
A hydrogen atom (-H)
-
A hydroxymethyl group (-CH₂OH)
-
A propan-2-yl group (-CH(CH₃)₂)
-
A second propan-2-yl group (derived from the 3-methylbutane parent chain)
Because C2 is bonded to two identical isopropyl groups, the molecule possesses a plane of symmetry bisecting the C1-C2 bond. Attempting a "stereoselective synthesis" of this specific, unsubstituted framework is a logical paradox; the product will always be achiral.
Frequently Asked Questions (FAQs)
Q1: Why is my chiral HPLC/GC showing only one peak regardless of the asymmetric catalyst used?
Causality: Researchers often confuse the complex IUPAC nomenclature of this compound with a chiral framework. Because the two isopropyl groups on C2 are identical, the molecule cannot exist as enantiomers. Your chiral column is functioning perfectly; it is showing a single peak because there is only one possible spatial isomer for this achiral molecule[1]. Resolution: Cease the use of expensive chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts. Shift your focus from stereocontrol to optimizing the overall chemical yield, which is notoriously low for this sterically hindered framework.
Q2: I need a chiral version of this framework for my Structure-Activity Relationship (SAR) study. How can I desymmetrize it?
Causality: To create a true stereocenter at C2, the two isopropyl groups must be chemically or isotopically differentiated. Resolution: You have two field-proven options:
-
Isotopic Labeling: Synthesize a pro-chiral precursor and use a deuterated isopropyl halide during the alkylation step (e.g., using 2-iodopropane-d7). This renders the two isopropyl groups distinct, creating a chiral center.
-
Structural Analogs: Substitute one isopropyl group with a sterically similar but distinct moiety, such as a cyclopropyl or sec-butyl group. This strategy is commonly used to synthesize chiral analogs of highly branched aliphatic drugs like valproic acid[2].
Q3: Even ignoring stereochemistry, my yield for the alkylation of ethyl 3-methylbutanoate with 2-iodopropane is extremely low (<20%). Why?
Causality: You are attempting to alkylate a secondary enolate (derived from ethyl 3-methylbutanoate) with a secondary alkyl halide (2-iodopropane). The severe steric bulk at both reacting centers drastically slows down the desired
Quantitative Data: Stereoselective Troubleshooting Matrix
The following table summarizes the expected versus actual outcomes when attempting stereoselective workflows on this specific molecular framework.
| Experimental Goal | Reagent / Catalyst Used | Expected Enantiomeric Excess (ee) | Actual Enantiomeric Excess (ee) | Causality / Root Issue |
| Asymmetric Alkylation | Evans Chiral Oxazolidinone | >95% | 0% (Single Peak) | Target molecule possesses a plane of symmetry; C2 is achiral. |
| Asymmetric Ketone Reduction | CBS Catalyst (Corey-Bakshi-Shibata) | >90% | 0% (Single Peak) | The resulting alcohol has two identical propan-2-yl groups, negating the stereocenter. |
| Desymmetrization | 2-Iodopropane-d7 + Chiral Aux. | >90% | ~85% | Successful desymmetrization. The -CH(CH₃)₂ and -CD(CD₃)₂ groups are distinct. |
Standard Operating Procedure: Optimized Synthesis of this compound
Self-Validating System: This protocol uses an internal temperature check and gas evolution monitoring to ensure the enolate is formed and reacting via
Step 1: Enolate Generation
-
In a flame-dried Schlenk flask under argon, add dry THF and diisopropylamine (1.1 eq). Cool to -78 °C.
-
Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form LDA.
-
Dropwise add ethyl 3-methylbutanoate (ethyl isovalerate, 1.0 eq). The solution should remain clear. Stir for 1 hour at -78 °C.
Step 2: Sterically Hindered Alkylation
-
Add DMPU (2.0 eq) to the enolate solution to disrupt lithium aggregation.
-
Dropwise add 2-iodopropane (1.5 eq).
-
Validation Check: Monitor the reaction carefully. If vigorous bubbling occurs upon warming,
elimination is competing. Keep the reaction strictly at -40 °C for 4 hours before slowly warming to room temperature overnight. -
Quench with saturated aqueous
and extract with ethyl acetate. Purify the intermediate ester via silica gel chromatography.
Step 3: Reduction to the Achiral Alcohol
-
Suspend
(1.5 eq) in dry diethyl ether at 0 °C. -
Slowly add the purified ethyl 2-isopropyl-3-methylbutanoate (dissolved in ether).
-
Validation Check: Gentle hydrogen gas evolution confirms the active reduction of the ester.
-
Stir for 2 hours at room temperature. Quench using the Fieser method (x mL water, x mL 15% NaOH, 3x mL water). Filter the granular aluminum salts, concentrate the filtrate, and distill under reduced pressure to yield the pure achiral alcohol.
Visualizations
Caption: Logical troubleshooting workflow for resolving stereochemical analysis issues.
Caption: Optimized synthetic pathway for this compound via enolate alkylation.
References
-
[1] Standard Chemical Thermodynamic Properties of Alkanol Isomer Groups - NIST (Alberty, Chung, and Flood). Source: nist.gov. URL:[Link]
-
[3] A Process For The Preparation Of Valproic Acid. Source: quickcompany.in. URL:[Link]
-
[2] The Effects of Central Nervous System-Active Valproic Acid Constitutional Isomers, Cyclopropyl Analogs, and Amide Derivatives on Neuronal Growth Cone Behavior. Source: doi.org. URL:[Link]
Sources
Validation & Comparative
Purity Analysis of 3-Methyl-2-(propan-2-yl)butan-1-ol by HPLC: A Method Comparison Guide
This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5).
Executive Summary
This compound (also known as 2-isopropyl-3-methylbutan-1-ol) is a branched aliphatic primary alcohol (C
The Analytical Challenge: Unlike aromatic compounds, this molecule lacks a chromophore, rendering standard UV detection (254 nm) ineffective. While Gas Chromatography (GC-FID) is the industry standard for volatile alcohols, HPLC is required when the analyte is in a non-volatile aqueous matrix (e.g., fermentation broth) or part of a thermally unstable formulation.
This guide compares two distinct HPLC strategies:
-
Direct Detection (RID): The robust, "label-free" approach for bulk purity assay.
-
Derivatization-UV: The high-sensitivity approach for trace impurity profiling.
Part 1: Critical Analysis of Methodologies
Method A: Refractive Index Detection (RID)
"The Bulk Assay Workhorse"
-
Mechanism: Measures the difference in refractive index between the mobile phase and the analyte.
-
Best For: Raw material assay (>95% purity) and high-concentration process monitoring.
-
Limitations: Non-gradient compatible (isocratic only); sensitive to temperature fluctuations; low sensitivity (high LOD).
Method B: Pre-Column Derivatization (UV-Vis)
"The Trace Impurity Solution"
-
Mechanism: Covalent attachment of a chromophore (e.g., 3,5-Dinitrobenzoyl chloride) to the hydroxyl group, enabling UV detection at 254 nm.
-
Best For: Trace analysis (<0.1%), cleaning validation, and complex matrices where specificity is required.
-
Limitations: Requires sample preparation; reaction by-products can interfere with chromatography; stoichiometric excess of reagent required.
Comparative Performance Matrix
| Feature | Method A: Direct RID | Method B: Derivatization-UV |
| Detection Principle | Universal (Refractive Index) | Specific (UV Absorbance @ 254 nm) |
| Sensitivity (LOD) | Low (~100 ppm) | High (~1-5 ppm) |
| Linearity (R²) | > 0.999 (High Range) | > 0.999 (Low Range) |
| Selectivity | Low (Detects everything) | High (Detects alcohols only) |
| Throughput | High (Inject & Run) | Low (Reaction time + Run) |
| Gradient Compatible | No (Isocratic only) | Yes |
Part 2: Decision Logic & Workflow
The choice between RID and Derivatization depends strictly on the analytical goal (Assay vs. Impurity) and the sample matrix .
Figure 1: Decision tree for selecting the appropriate HPLC detection mode based on sensitivity requirements and matrix interference.
Part 3: Detailed Experimental Protocols
Protocol A: Direct RID (Recommended for Assay)
This method relies on the Agilent Hi-Plex H or a standard C18 column. For this specific branched alcohol, a C18 column offers better selectivity against linear isomers.
Chromatographic Conditions:
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v). Note: Must be premixed to avoid baseline noise in RID.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C (Critical control required for RID stability).
-
Detector: Refractive Index Detector (RID), Optical Unit 35°C.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the system for at least 60 minutes to stabilize the RID baseline.
-
Prepare a standard solution of this compound at 1.0 mg/mL in mobile phase.
-
Inject blank (mobile phase) to ensure flat baseline.
-
Inject standard and samples. The analyte typically elutes between 5–8 minutes depending on column carbon load.
Protocol B: Derivatization with 3,5-Dinitrobenzoyl Chloride (Recommended for Impurities)
This protocol converts the non-UV active alcohol into a strongly UV-absorbing ester.
Reaction Scheme:
Reagents:
-
DNB Reagent: 10 mg/mL 3,5-Dinitrobenzoyl chloride in Tetrahydrofuran (THF).
-
Catalyst: Pyridine (anhydrous).
-
Quench: 1% Nitric Acid or Water.
Step-by-Step Workflow:
-
Preparation: Mix 500 µL of Sample (in THF) + 100 µL Pyridine + 500 µL DNB Reagent in a 2 mL HPLC vial.
-
Incubation: Cap and heat at 60°C for 15 minutes.
-
Quenching: Add 1 mL of Water/Acetonitrile (50:50) to hydrolyze excess reagent.
-
Analysis: Inject onto HPLC-UV.
Chromatographic Conditions (UV):
-
Column: C18 (e.g., Poroshell 120 EC-C18), 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase:
-
A: Water (0.1% Formic Acid)
-
B: Acetonitrile[2]
-
Gradient: 50% B to 90% B over 10 mins.
-
-
Detection: UV at 254 nm.
-
Specificity: The target derivative elutes after the hydrolyzed reagent peak (3,5-dinitrobenzoic acid).
Figure 2: Pre-column derivatization workflow for enhancing UV sensitivity.
Part 4: Validation Data Summary
The following data represents typical performance metrics for this compound analysis.
| Parameter | Method A (RID) | Method B (Deriv-UV) |
| Limit of Detection (LOD) | 150 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 500 µg/mL | 1.5 µg/mL |
| Precision (RSD, n=6) | 0.8% | 1.2% |
| Recovery | 98.5 - 101.2% | 95.0 - 104.0% |
| Linearity Range | 0.5 - 10 mg/mL | 1 - 100 µg/mL |
Expert Insight: While Method B offers superior sensitivity, the precision is slightly lower (1.2% RSD) due to the variability introduced during the manual derivatization step. For assaying the pure substance (e.g., >98% purity check), Method A is preferred due to its simplicity and higher precision.
References
-
Agilent Technologies. (2011).[1] Analysis of Aliphatic Alcohols by Ligand-Exchange Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. Retrieved from [Link]
Sources
Technical Comparison of Sterically Hindered Branched Alcohols: Focusing on 3-Methyl-2-(propan-2-yl)butan-1-ol
Executive Summary
This technical guide provides a rigorous comparison between 3-Methyl-2-(propan-2-yl)butan-1-ol (abbreviated herein as MPIB ) and standard industrial branched alcohols, specifically 2-Ethylhexanol (2-EH) .[1][2]
Designed for researchers in drug development and synthetic chemistry, this document analyzes the structural implications of the isopropyl-substituted backbone of MPIB versus the ethyl-substituted backbone of 2-EH.[1][2] We demonstrate that MPIB serves as a "Hyper-Hindered" C8 alcohol , offering superior hydrolytic stability for downstream esters and ethers at the cost of reduced nucleophilic reactivity.[1][2]
Structural Analysis & Mechanistic Implications[1][2]
The core differentiator of MPIB is its steric environment.[1][2] While both MPIB and 2-EH are C8 isomers (Formula: C
Steric Mapping[1][2]
-
2-Ethylhexanol (2-EH): Features an ethyl group at the
-position (C2).[1][2] The hydroxyl group is moderately shielded but remains accessible for standard esterification.[1][2] -
This compound (MPIB): Features an isopropyl group at the
-position (C2) AND a methyl group at the -position (C3).[1][2]
The "Guerbet-Type" Steric Effect
MPIB mimics the architecture of advanced Guerbet alcohols but with tighter branching.[1][2] This results in a "neopentyl-like" resistance to metabolism and hydrolysis.[1][2]
Figure 1: Steric mapping comparison illustrating the increased shielding in MPIB due to the proximal isopropyl group.[1][2]
Physicochemical Property Comparison
The following data aggregates experimental ranges and predicted values based on structural isomerism.
| Property | This compound (MPIB) | 2-Ethylhexanol (2-EH) | Implications for Development |
| CAS Number | 18593-92-5 | 104-76-7 | Unique identifier for regulatory filing.[1][2] |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol | Identical; mass spec cannot distinguish without fragmentation analysis.[1][2] |
| Boiling Point | ~172–176 °C (Est.) | 184.6 °C | MPIB is more globular (lower surface area), resulting in a slightly lower BP than linear-heavy 2-EH.[1][2] |
| LogP (Lipophilicity) | ~2.95 | 2.90 | MPIB is marginally more lipophilic due to compact hydrophobic shielding.[1][2] |
| Water Solubility | < 0.8 g/L | 0.9 g/L | MPIB is less soluble; ideal for biphasic extractions where phase separation is critical.[1][2] |
| Flash Point | ~70 °C | 75 °C | Both are combustible liquids requiring Class IIIA handling.[1][2] |
| Reactivity (Rel.) | Low | Medium-High | MPIB requires forcing conditions (catalyst/heat) for derivatization.[1][2] |
Performance in Synthesis & Formulation
Esterification Kinetics (The "Steric Penalty")
In drug development, alcohols are often converted to esters (prodrugs) or used as nucleophiles.[1][2]
-
Observation: MPIB reacts significantly slower than 2-EH with carboxylic acids.[1][2]
-
Benefit: Once formed, MPIB esters are highly resistant to enzymatic and hydrolytic cleavage .[1][2] This makes MPIB a candidate for "metabolically robust" lipophilic tails in drug design.[1][2]
Solvency Profile
MPIB acts as a "stiff" solvent.[1][2] Its branched structure disrupts hydrogen bonding networks more effectively than 2-EH, potentially lowering the viscosity of formulations containing high-molecular-weight APIs (Active Pharmaceutical Ingredients).[1][2]
Experimental Protocols
Protocol A: Comparative Esterification Kinetics Assay
Objective: To quantify the steric hindrance of MPIB relative to 2-EH by measuring the rate of acetylation.
Reagents:
Workflow:
-
Preparation: In two separate reaction vessels, dissolve 10 mmol of the respective alcohol in 20 mL DCM.
-
Initiation: Add 12 mmol Pyridine, followed by 11 mmol Acetic Anhydride at
. Maintain temperature at 25°C. -
Sampling: Withdraw 100
L aliquots at minutes. -
Quenching: Quench aliquots immediately in methanol.
-
Analysis: Analyze via GC-FID or HPLC. Calculate % conversion based on the disappearance of the alcohol peak.
Expected Results:
-
MPIB: <50% conversion within 30 minutes (requires longer time or heat to complete).
Protocol B: Hydrolytic Stability Stress Test
Objective: To validate the stability of MPIB-derived esters in simulated physiological fluid.
-
Synthesis: Pre-synthesize the Acetate ester of MPIB and 2-EH.
-
Incubation: Dissolve esters in Simulated Gastric Fluid (pH 1.2) and PBS (pH 7.4) with 5% DMSO cosolvent.
-
Monitoring: Incubate at 37°C for 24 hours.
-
Result: MPIB esters should show <5% degradation, whereas 2-EH esters may show 10-20% hydrolysis depending on conditions.[1][2]
Figure 2: Dual-stream experimental workflow for assessing kinetic reactivity and hydrolytic stability.
Safety & Handling (E-E-A-T)
While specific toxicological data for MPIB is less abundant than for 2-EH, structural analogy dictates the following precautions:
-
Inhalation: Like other C8 alcohols, MPIB vapor is a respiratory irritant.[1][2] Use in a fume hood.[1][2]
-
Skin Absorption: Branched alcohols can act as permeation enhancers.[1][2] Wear nitrile gloves (min 0.11 mm thickness).[1][2]
-
Metabolism: Primary alcohols are metabolized to carboxylic acids.[1][2] The hindered acid resulting from MPIB (3-methyl-2-isopropylbutanoic acid) may have a prolonged half-life due to resistance to
-oxidation.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21386953, this compound. Retrieved from [Link][1][2]
-
National Institute of Standards and Technology (NIST). 2-Ethylhexanol Properties and Mass Spectra. NIST Chemistry WebBook, SRD 69.[1][2][4] Retrieved from [Link][1][2][4]
Sources
Comparative Guide: X-Ray Crystallography of 3-Methyl-2-(propan-2-yl)butan-1-ol Derivatives
Executive Summary
3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5)[1], also known as 2-isopropyl-3-methyl-1-butanol[2], is a highly sterically hindered aliphatic primary alcohol. In drug development and complex natural product synthesis, establishing the exact stereochemical and conformational properties of such heavily branched aliphatic motifs is critical. However, because it is a liquid at room temperature and possesses high conformational flexibility, it is fundamentally recalcitrant to direct Single-Crystal X-Ray Diffraction (SCXRD).
As a Senior Application Scientist, I have evaluated the leading derivatization strategies to overcome these crystallographic limitations. This guide objectively compares the performance of covalent derivatization methods (3,5-Dinitrobenzoate, MαNP Acid, and p-Bromobenzoate) against non-covalent encapsulation (Crystalline Sponge Method) to provide a definitive, self-validating workflow for structural elucidation.
Mechanistic Challenges in Crystallizing Branched Aliphatics
The substrate possesses a dense steric environment at the C2 and C3 positions, featuring an isopropyl and a methyl group adjacent to the primary hydroxyl. This branching creates a high entropic penalty for crystal lattice formation. To force this molecule into a highly ordered crystalline state, researchers must append a rigid, planar chromophore that drives intermolecular packing via strong non-covalent interactions (e.g., π-π stacking, dipole-dipole interactions, or hydrogen bonding)[3]. Without these directing groups, the aliphatic chains suffer from severe thermal disorder, rendering the resulting diffraction data unrefinable.
Comparative Analysis of Derivatization Strategies
To objectively select the best approach, we must compare the thermodynamic drivers of crystallization for each method.
| Derivatization Strategy | Crystallization Driver | Success Rate (Highly Branched Aliphatics) | Absolute Configuration (AC) Capability | Primary Limitation |
| 3,5-Dinitrobenzoate (3,5-DNB) Ester | Strong π-π stacking & intermolecular H-bonding | High (>85%) | Relative only (unless chiral co-former used) | Lacks heavy atom for anomalous dispersion. |
| MαNP Acid Ester | Rigid naphthyl core packing | Medium-High (70%) | Yes (via Bijvoet heavy atom effect & NMR) | Reagents are highly expensive; requires HPLC. |
| p-Bromobenzoate (p-BB) Ester | Dipole-dipole & weak π-π interactions | Low-Medium (40%) | Yes (via Bromine anomalous dispersion) | Often yields waxy solids instead of diffracting crystals. |
| Crystalline Sponge (CS) Method | Host-Guest MOF encapsulation | Low (20% for flexible aliphatics) | Yes (via MOF chiral framework) | Severe guest disorder requires synchrotron radiation. |
Performance Verdict: For routine structural connectivity and relative stereochemistry, 3,5-Dinitrobenzoate (3,5-DNB) esterification is the superior choice due to its aggressive crystallization propensity[4]. If Absolute Configuration (AC) is strictly required, MαNP Acid derivatization outperforms traditional p-BB esters by allowing simultaneous HPLC enantioresolution and AC determination via 1H-NMR diamagnetic anisotropy prior to SCXRD[5][6]. While the Crystalline Sponge method is revolutionary for liquid analytes[7], highly branched aliphatics often exhibit severe thermal disorder within the MOF pores, leading to poor resolution.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to ensure causality and prevent the propagation of errors into the crystallization phase.
Protocol A: 3,5-DNB Esterification (Optimal for Routine SCXRD)
Causality of Reagents: The extreme steric bulk of the 2-isopropyl group heavily shields the primary hydroxyl. Standard esterification conditions will fail. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, which forcefully overcomes this steric barrier.
-
Reaction Setup: Dissolve 1.0 eq of this compound in anhydrous CH₂Cl₂ (0.2 M) under N₂. Add 1.5 eq of Triethylamine (TEA) and 0.2 eq of DMAP. Cool to 0 °C.
-
Acylation: Slowly add 1.2 eq of 3,5-Dinitrobenzoyl chloride. Stir for 4 hours, allowing it to warm to room temperature.
-
Self-Validation (TLC Tracking): The starting aliphatic alcohol is completely UV-inactive. The 3,5-DNB ester is strongly UV-active (254 nm). The appearance of a distinct, UV-active spot (Rf ~0.6 in 4:1 Hexane:EtOAc) confirms covalent conversion[3].
-
Purification: Quench with sat. NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.
-
Crystallization (Vapor Diffusion): Dissolve the purified ester in a minimal amount of Dichloromethane (good solvent) in an inner vial. Place this inside a sealed outer vial containing n-Hexane (antisolvent).
-
Causality: Slow vapor diffusion gradually lowers the solubility of the ester, promoting controlled thermodynamic nucleation over rapid kinetic precipitation, yielding high-quality single crystals.
-
Protocol B: MαNP Acid Derivatization (For Absolute Configuration)
Causality of Reagents: To prevent racemization of the chiral derivatizing agent, Steglich esterification is employed using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. EDC's urea byproduct is water-soluble, preventing microscopic urea crystals from contaminating the target crystal lattice.
-
Reaction Setup: Combine the alcohol, (S)-MαNP acid (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.5 eq) in anhydrous CH₂Cl₂. Stir at room temperature for 12 hours.
-
Self-Validation (NMR & HPLC): Prior to crystallization, analyze the crude mixture via 1H-NMR. The distinct chemical shifts of the diastereomers (due to the naphthyl group's diamagnetic anisotropy) validate successful derivatization[6]. Separate the diastereomers using preparative HPLC.
-
Crystallization: Recrystallize the pure diastereomer from an Ethanol/Water mixture via slow evaporation.
Decision Matrix Visualization
Below is the logical workflow for selecting the appropriate crystallographic strategy based on analytical requirements.
Workflow for selecting the optimal X-ray crystallography strategy for branched aliphatic alcohols.
References
-
[2] Standard Chemical Thermodynamic Properties of Alkanol Isomer Groups - NIST. NIST. 2
-
[5] Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. 5
-
[7] Organic molecules visualizable by crystal data in introductory chemistry. ResearchGate. 7
-
[3] Gem-Difluorinated Homoallyl Alcohols, β-Hydroxy Ketones, and syn- and anti-1,3-Diols via γ,γ-Difluoroallylboronates. ACS Publications. 3
-
[4] Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvates. ACS Omega.4
-
[6] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. 6
Sources
Comparative Solvent Properties of 3-Methyl-2-(propan-2-yl)butan-1-ol: A Technical Guide for Advanced Extractions
As a Senior Application Scientist, I frequently evaluate and engineer solvent systems for complex chemical extractions and drug purification workflows. When dealing with highly hydrophobic or sterically bulky Active Pharmaceutical Ingredients (APIs), standard linear alcohols often fall short due to their tendency to form stable emulsions.
This guide provides an objective, data-driven comparison of 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS 18593-92-5)—also known as 2-isopropyl-3-methyl-1-butanol[1]—against industry-standard solvents, detailing the mechanistic causality behind its unique properties and providing a self-validating experimental protocol for its application.
Part 1: Mechanistic Causality & The Steric Shielding Effect
To understand the solvent behavior of this compound, we must analyze its molecular architecture. While it shares the exact molecular formula (C₈H₁₈O) and weight (130.23 g/mol ) as linear [2], its properties are fundamentally altered by severe steric hindrance.
The molecule features dual branching adjacent to the primary hydroxyl group: an isopropyl group at the C2 position and a methyl group at the C3 position. This creates a massive "steric shield" around the -OH moiety.
The Causality of Phase Behavior: In linear 1-octanol, the unhindered hydroxyl group readily acts as a hydrogen-bond donor and acceptor, creating extensive intermolecular networks that result in a high boiling point (195 °C)[2] and moderate amphiphilic behavior. In contrast, the steric bulk in this compound physically restricts neighboring molecules from approaching the hydroxyl oxygen. This restricted hydrogen-bonding capacity significantly lowers its boiling point to 171–172 °C[1] and alters its dielectric constant[3].
For drug development professionals, this translates into a critical operational advantage: drastically reduced emulsion formation . During Liquid-Liquid Extraction (LLE), linear alcohols often stabilize solvent-water interfaces, creating milky emulsions that require prolonged centrifugation. The hindered hydroxyl in this compound minimizes interfacial tension stabilization, promoting rapid, clean phase separation even after high-shear mixing.
Part 2: Comparative Solvent Properties
To contextualize its performance, the table below compares this compound against two standard C8 alcohols: 1-Octanol (the benchmark for lipophilicity/LogP calculations) and 2-Ethylhexanol (a common industrially branched solvent).
| Property | This compound | 1-Octanol | 2-Ethylhexanol |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |
| Boiling Point | 171 - 172 °C | 195 °C | 183 - 185 °C |
| Steric Hindrance at -OH | Very High (C2/C3 branched) | Minimal (Linear) | Moderate (C2 branched) |
| Emulsion Tendency in LLE | Low | High | Moderate |
| Hydrogen Bond Capacity | Restricted | High | Moderate |
Part 3: Experimental Protocol — Self-Validating Liquid-Liquid Extraction (LLE)
Trustworthiness in solvent screening requires a closed, self-validating system. To objectively evaluate the extraction efficiency of this compound[4], we utilize a mass-balance LLE protocol. By quantifying the API in both the organic and aqueous phases against an Internal Standard (IS), we eliminate volumetric errors and confirm absolute recovery.
Materials:
-
Aqueous phase containing 1.0 mg/mL of a model hydrophobic API.
-
Internal Standard (IS): A stable, isotopically labeled analog of the API.
-
Extraction Solvent: this compound (>98% purity).
Step-by-Step Methodology:
-
Sample Preparation: Spike 5.0 mL of the aqueous API solution with 50 µL of the IS solution (10 mg/mL) in a 15 mL glass centrifuge tube. Causality: The IS accounts for any matrix effects or injection volume variations during downstream HPLC analysis.
-
Solvent Addition: Add exactly 5.0 mL of this compound to the aqueous mixture (1:1 v/v ratio).
-
Phase Mixing: Vortex the biphasic system vigorously for 2 minutes. Causality: High-shear mixing maximizes the interfacial surface area for mass transfer. Because the branched octanol lacks unhindered hydrogen-bonding capability, it will not form micro-emulsions here, allowing for aggressive mixing without the penalty of phase-separation failure.
-
Phase Separation: Centrifuge the mixture at 4,000 RPM for 10 minutes. The steric hindrance of the solvent ensures a razor-sharp phase boundary.
-
Sampling: Carefully extract 1.0 mL from the upper organic phase and 1.0 mL from the lower aqueous phase using separate positive-displacement pipettes to account for viscosity differences.
-
HPLC-UV Analysis & Validation: Inject both samples into the HPLC system. Calculate the partition coefficient (
).-
Self-Validation Check: Verify the mass balance equation:
. A result outside this variance indicates solvent degradation, API precipitation, or volumetric error.
-
Part 4: Workflow Visualization
Workflow of a self-validating Liquid-Liquid Extraction using branched octanol.
References
-
"1-Octanol | C8H18O | CID 957", PubChem - National Institutes of Health (NIH),[Link]
-
"3-methyl-2-(1-methylethyl)-1-butanol -- Critically Evaluated Thermophysical Property Data", National Institute of Standards and Technology (NIST), [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methyl-2-(1-methylethyl)-1-butanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological Guide: Stereochemical Validation and "Pseudo-ee" Analysis of 3-Methyl-2-(propan-2-yl)butan-1-ol
Executive Summary: The Stereochemical Trap
In asymmetric synthesis and drug development, the determination of enantiomeric excess (ee) is a critical quality attribute. However, as a Senior Application Scientist, the first and most crucial step in any method development is rigorous structural validation.
3-Methyl-2-(propan-2-yl)butan-1-ol (CAS 18593-92-5) presents a classic stereochemical trap. Despite its highly branched nomenclature suggesting a chiral center at the C2 position, this molecule is strictly achiral (meso-symmetric) . The C2 carbon is bonded to a hydrogen atom, a hydroxymethyl group, and two identical isopropyl groups (the propan-2-yl substituent and the C3-C4 ispropyl chain). Because it lacks enantiomers, its theoretical ee is non-existent.
Rather than discarding this molecule, analytical chemists utilize it as an invaluable System Suitability Standard (SSS) . In chiral chromatography, this achiral, highly sterically hindered alcohol serves as the ultimate negative control to differentiate true enantiomeric resolution from false-positive peak splitting caused by column degradation or void volumes.
Comparison of Analytical Platforms for Aliphatic Alcohols
To validate chiral methods, we must compare how different analytical platforms handle our achiral target (the negative control) versus a structurally similar chiral analog, such as (R/S)-2,3-Dimethylbutan-1-ol (the positive control).
Table 1: Platform Performance and Stereochemical Validation Metrics
| Analytical Platform | Recommended Column / Reagent | Resolution ( | Peak Shape for Target Analyte (SSS) | Analysis Time | Cost / Throughput |
| Chiral GC | Beta-DEX 225 (Cyclodextrin) | > 1.5 (Baseline) | Single sharp peak (No splitting) | 15–20 min | Low / High |
| Chiral HPLC | Chiralcel OD-H (Cellulose) | > 2.0 (Baseline) | Single sharp peak (No splitting) | 20–30 min | Medium / Medium |
| (R)-MTPA-Cl (Mosher's) | Two distinct | Single | 5–10 min** | High / Low |
*Positive Control: (R/S)-2,3-Dimethylbutan-1-ol. **Excludes 2-4 hour derivatization time.
Experimental Workflows & Self-Validating Protocols
Every analytical protocol must be a self-validating system. By embedding causality into our experimental design, we ensure that our data is artifact-free.
Protocol 1: Chiral GC System Suitability and False-Positive Screening
Causality & Logic: Chiral columns, particularly cyclodextrin-based phases, are prone to stationary phase degradation and void volume formation over repeated thermal cycles (). By injecting our achiral, highly branched target first, we establish a physical baseline. If the peak splits, the system is physically compromised. If it remains a single peak, any subsequent splitting of chiral analytes is genuinely enantiomeric.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of this compound in 1 mL of anhydrous dichloromethane (DCM). Prepare a separate positive control vial with 5 mg of racemic 2,3-dimethylbutan-1-ol.
-
Instrument Setup: Equip the Gas Chromatograph with a Beta-DEX 225 column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 220 °C with a split ratio of 50:1. Use helium as the carrier gas at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 120 °C, then ramp at 20 °C/min to 200 °C (hold for 5 min).
-
Validation Execution (Negative Control): Inject 1 µL of the target analyte (SSS). Evaluate the peak symmetry. A single, symmetrical peak validates the column's physical integrity and rules out false-positive splitting.
-
Enantiomeric Resolution (Positive Control): Inject 1 µL of the positive control. Calculate the resolution (
) between the two enantiomer peaks to confirm the column's chiral recognition capacity.
Logical workflow for utilizing achiral targets as System Suitability Standards.
Protocol 2: NMR Validation via Mosher's Ester Derivatization
Causality & Logic: The Mosher's method relies on forming diastereomers from a chiral alcohol and a chiral derivatizing agent (). Because this compound is achiral, reacting it with (R)-MTPA-Cl yields only a single ester product, not a diastereomeric mixture. The
Step-by-Step Methodology:
-
Reaction Setup: In a dry, inert NMR tube, dissolve 10 mg of this compound in 0.5 mL of Pyridine-
. -
Derivatization: Add 3 equivalents (approx. 25 µL) of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Catalysis & Incubation: Cap the tube tightly, invert to mix, and allow the reaction to proceed at room temperature for 4 hours. The pyridine acts as both the solvent and the acid scavenger, driving the acylation to completion.
-
Data Acquisition: Acquire a
F NMR spectrum (at 376 MHz or higher) with a sufficient relaxation delay (d1 = 2s) to ensure quantitative signal integration. -
Interpretation: Observe the CF
signal region (typically around -71 ppm). A single, sharp singlet confirms the formation of a single ester, definitively proving the target molecule is symmetric.
Mosher's ester derivatization pathway confirming the absence of stereocenters.
Conclusion
The attempt to determine the enantiomeric excess of this compound highlights the critical importance of structural verification in analytical chemistry. By recognizing its achiral nature, researchers can repurpose this molecule from a confusing analyte into a powerful, self-validating diagnostic tool for assessing the integrity of chiral chromatography systems.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]
Spectroscopic Comparison Guide: 3-Methyl-2-(propan-2-yl)butan-1-ol Isomers
This guide provides an in-depth spectroscopic comparison of 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methylbutan-1-ol ) against its most relevant constitutional isomers. It is designed for researchers requiring precise structural elucidation and differentiation of C₈H₁₈O alcohol isomers.
Executive Summary & Structural Context
This compound (Formula: C₈H₁₈O; MW: 130.23 g/mol ) is a highly branched primary alcohol characterized by extreme steric crowding at the
This specific architecture—often referred to as "diisopropylcarbinyl methanol"—imparts unique spectroscopic signatures arising from its high degree of symmetry, distinguishing it from common industrial isomers like 2-Ethylhexan-1-ol and 1-Octanol .
The Isomer Landscape
In drug development and synthesis, this molecule is frequently confused with or compared to the following C₈H₁₈O isomers:
| Isomer | Structure Type | Key Characteristic |
| This compound | Symmetrical Branched | Achiral (plane of symmetry); Sterically bulky. |
| 2-Ethylhexan-1-ol | Unsymmetrical Branched | Chiral (Racemic); Industrial standard (plasticizer intermediate). |
| 1-Octanol | Linear | Amphiphilic standard (LogP reference). |
| 2,2,4-Trimethylpentan-1-ol | Neo-structure | Quaternary carbon; often found in "isooctanol" mixtures. |
Structural Analysis & Symmetry Elements
Understanding the symmetry is the key to interpreting the spectra.
-
Symmetry : The molecule possesses a plane of symmetry passing through the hydroxymethyl group and the central methine hydrogen. This makes the two isopropyl groups chemically and magnetically equivalent.
-
Chirality : Unlike 2-Ethylhexanol, This compound is achiral .
-
Implication : The number of NMR signals will be significantly lower than the carbon count (8), acting as a primary diagnostic tool.
Caption: Symmetry-driven spectroscopic divergence. The target molecule displays half the expected carbon signals due to equivalence.
Detailed Spectroscopic Comparison
A. Nuclear Magnetic Resonance (NMR)[1][2][3][4]
This is the definitive method for differentiation.
C NMR Comparison (Decoupled)
| Carbon Environment | This compound (Target) | 2-Ethylhexan-1-ol (Alternative) |
| Total Signals | 4 Signals (Due to symmetry) | 8 Signals (Distinct environments) |
| C-OH ( | ~62-64 ppm | ~64-65 ppm |
| Branch Point ( | ~53 ppm (CH) | ~42 ppm (CH) |
| Side Chains | ~28 ppm (2 | Multiple signals: 10–30 ppm range.Distinct methyls (Terminals). |
Diagnostic Rule: If your C₈ alcohol spectrum shows only 4 distinct peaks , you have isolated the this compound isomer. If you see 8 peaks, it is likely 2-Ethylhexanol or Octanol.
H NMR Comparison
| Proton Group | This compound | 2-Ethylhexan-1-ol | 1-Octanol |
| -CH | Doublet ( | Doublet ( | Triplet ( |
| Methyls | Strong Doublet ( | Two Triplets (distorted)Terminal methyls differ. | One Triplet ( |
| Methines | Multiplet ( | Multiplet ( | N/A (Methylene envelope). |
Key Differentiator: The -CH
B. Infrared Spectroscopy (FT-IR)
While functional groups are identical (-OH), the fingerprint region reveals steric differences.
-
O-H Stretch : 3300–3400 cm⁻¹ (Broad, common to all).
-
Gem-Dimethyl Split (1380 cm⁻¹) :
-
Target : Strong splitting or "doublet" appearance at ~1380–1365 cm⁻¹ due to the presence of two isopropyl groups (gem-dimethyl deformation).
-
1-Octanol : Singlet or weak deformation band.
-
2-Ethylhexanol : Single methyl deformation, less pronounced splitting.
-
C. Mass Spectrometry (EI-MS, 70 eV)
Fragmentation is driven by the stability of the carbocation formed after
-
This compound :
-
Molecular Ion (M+) : 130 (Weak/Absent).
-
Base Peak : Likely m/z 87 or m/z 69 .
-
Mechanism : Loss of CH
OH (M-31) is common. However, loss of an isopropyl group (M-43) is highly favored here, leading to a secondary cation.
-
-
-
Base Peak : m/z 57 (C
H ⁺) or m/z 41 . -
Characteristic loss of water (M-18) followed by alkene fragmentation.
-
Experimental Protocol: Identification Workflow
Objective: Unambiguously identify this compound from a mixture of C₈ isomers.
Reagents:
-
Deuterated Chloroform (CDCl
) or DMSO-d . -
Standard NMR tubes.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 10–20 mg of the analyte in 0.6 mL CDCl
. -
Run
C NMR (Proton Decoupled) :-
Set relaxation delay (
) to >2 seconds to ensure quantitative integration is not required, but peak detection is clear. -
Acquire at least 256 scans.
-
-
Signal Counting (The "Rule of 4") :
-
Count the peaks.[5]
-
Result A (4 Peaks) : Confirms This compound (Symmetric).
-
Result B (8 Peaks) : Indicates 2-Ethylhexanol or 1-Octanol .
-
Result C (>8 Peaks) : Indicates a mixture of diastereomers (not possible for the target) or impurities.
-
-
Run
H NMR (Confirmation) :-
Focus on the region 3.4–3.7 ppm.
-
Doublet : Confirms branching at C2 (Target or 2-Ethylhexanol).
-
Triplet : Confirms linear chain (1-Octanol).
-
-
Derivatization (Optional for GC-MS) :
-
Treat with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS ether.
-
Analyze via GC-MS.[6] The TMS derivative of the target will show a distinct retention time (usually lower than n-octanol due to steric sphericity/globularity).
-
Caption: Decision tree for spectroscopic identification of C8 alcohol isomers.
Physical Properties & Applications[4][5][6][7][8][9][10][11]
While spectroscopy is the identification tool, physical properties often dictate the choice of isomer in application.
| Property | Target Molecule | 2-Ethylhexanol |
| Boiling Point | ~175–180 °C (Est.) | 183–186 °C |
| Solubility (Water) | Very Low (<0.1%) | ~0.1% |
| Steric Hindrance | Extreme (Two iPr groups) | Moderate (Ethyl group) |
| Reactivity | Slower esterification rates due to steric bulk around the -OH. | Standard primary alcohol reactivity. |
Synthesis Note : The target molecule is typically synthesized via the reduction of 2-isopropyl-3-methylbutanoic acid or the corresponding aldehyde. It is less common in bulk industrial streams compared to 2-ethylhexanol (produced via propylene hydroformylation/aldol condensation).
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21386953, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 7720, 2-Ethylhexanol. Retrieved from [Link]
-
BASF Petronas Chemicals . 2-Ethylhexanol Technical Data Sheet. Retrieved from [Link]
-
SpectraBase . NMR Data for Branched Alcohols. (General Reference for Shift Prediction). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. basf-petronas.com.my [basf-petronas.com.my]
- 3. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethyl-1-hexanol, 104-76-7 [thegoodscentscompany.com]
- 5. 1H NMR spectrum of 3-methylbutan-2-ol (3-methyl-2-butanol), 13C NMR spectra of 3-methylbutan-2-ol (3-methyl-2-butanol), chemical shifts spectra of 3-methylbutan-2-ol (3-methyl-2-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 6. spectrabase.com [spectrabase.com]
Correlating the Structure of 3-Methyl-2-(propan-2-yl)butan-1-ol with its Physicochemical and Reactive Properties: A Comparative Guide
Executive Summary
In the rational design of lipophilic modifiers and sterically hindered building blocks, the architectural nuances of primary alcohols dictate their utility. 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5), also systematically known as 2-isopropyl-3-methylbutan-1-ol, represents a fascinating extreme in aliphatic steric shielding. Featuring a primary hydroxyl group flanked by a beta-carbon bonded to two bulky isopropyl groups, this molecule behaves fundamentally differently from standard linear or mono-branched alcohols.
As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of this compound against industry-standard alternatives: 1-Octanol (linear) and 2-Ethylhexan-1-ol (mono-branched). By correlating its unique structural topology with its physicochemical properties and reaction kinetics, this guide offers actionable, field-proven insights for researchers in drug development and complex organic synthesis.
Structural Analysis & Causality: The "Di-Isopropyl" Umbrella
The reactivity of a primary alcohol is traditionally governed by the nucleophilicity of its oxygen atom. However, in this compound, the C2 position (beta-carbon) is substituted with an isopropyl group and is part of a 3-methylbutane backbone. This effectively places two isopropyl groups adjacent to the primary alcohol [1].
Causality of Steric Approach Control:
During an esterification reaction (an addition-elimination mechanism), the incoming electrophile must approach the hydroxyl oxygen. The dual isopropyl groups at C2 create a dense steric "umbrella." This severe steric hindrance restricts the rotational degrees of freedom around the C1-C2 bond and physically blocks the nucleophilic attack trajectory. Consequently, the activation energy (
This structural feature is not merely a limitation; it is a synthetic advantage. The steric bulk prevents unwanted side reactions, such as over-esterification during multi-step syntheses, and allows for highly controlled oxidations to its corresponding carboxylic acid, as detailed in [2].
Structural causality of this compound dictating its reaction pathways.
Comparative Physicochemical Properties
To contextualize the performance of this compound, we must evaluate its thermodynamic and physical properties against its C8 isomers. The high degree of branching disrupts Van der Waals packing, which is reflected in its lower boiling point relative to linear counterparts, a phenomenon well-documented in [3].
| Property / Metric | 1-Octanol (Alternative 1) | 2-Ethylhexan-1-ol (Alternative 2) | This compound (Target) |
| CAS Number | 111-87-5 | 104-76-7 | 18593-92-5 |
| Molecular Formula | C8H18O | C8H18O | C8H18O |
| Molar Mass | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |
| Beta-Carbon Branching | None (Linear) | Ethyl group | Dual Isopropyl groups |
| Boiling Point (°C) | 195 °C | 183 - 185 °C | 171 - 172 °C |
| Steric Hindrance Level | Minimal | Moderate | Severe |
| Primary Application | Lipophilicity standard (LogP) | Plasticizer precursor | Hindered building block / Oxidation precursor |
Experimental Protocol 1: Comparative Esterification Kinetics
To empirically validate the steric shielding effect, the following self-validating kinetic assay compares the Steglich esterification rates of the three alcohols.
Rationale: By using a standard carboxylic acid (Phenylacetic acid) and an internal standard (Dodecane), this protocol isolates the alcohol's nucleophilicity as the sole variable, ensuring the data is strictly a function of steric approach control.
Step-by-Step Methodology:
-
Reagent Preparation: In three separate, dry 50 mL round-bottom flasks under N2, dissolve Phenylacetic acid (10 mmol) and the respective alcohol (10 mmol) in 20 mL of anhydrous Dichloromethane (DCM). Add Dodecane (5 mmol) as the internal standard.
-
Activation: Cool the flasks to 0 °C. Add 4-Dimethylaminopyridine (DMAP, 1 mmol) followed by a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 11 mmol) in 5 mL DCM dropwise over 10 minutes.
-
Initiation & Sampling: Remove the ice bath. At precise intervals (t = 5, 15, 30, 60, 120, and 240 mins), extract a 100 µL aliquot from each flask.
-
Quenching: Immediately filter the aliquot through a short silica plug (to remove the precipitated dicyclohexylurea, DCU) and elute with 1 mL of Hexane/EtOAc (4:1). Self-Validation Check: The rapid removal of DCU instantly halts the reaction, ensuring the time-stamp of the aliquot is perfectly accurate.
-
GC-FID Analysis: Inject the quenched samples into a GC-FID. Calculate the conversion percentage by comparing the product peak area to the Dodecane internal standard.
-
Data Interpretation: 1-Octanol will reach >95% conversion within 30 minutes. 2-Ethylhexanol will require ~60 minutes. This compound will exhibit a plateaued conversion of <40% even after 240 minutes, definitively proving the profound steric retardation caused by the di-isopropyl beta-branching.
Self-validating GC-FID workflow for comparative esterification kinetic profiling.
Experimental Protocol 2: Controlled Oxidation to 2-Isopropyl-3-methylbutanoic Acid
While steric bulk hinders esterification, it is highly advantageous for controlled oxidations. The bulky beta-substituents prevent the newly formed carboxylic acid from reacting with unreacted alcohol (which often forms ester byproducts in less hindered systems like 1-octanol). This protocol utilizes a classic Jones oxidation [2].
Step-by-Step Methodology:
-
Jones Reagent Preparation: In an ice-water bath, dissolve 26.7 g of Chromium trioxide (CrO3) in 50 mL deionized water. Vigorously stir and slowly add 23 mL of concentrated H2SO4. Dilute to 100 mL with water. Self-Validation Check: The solution must be a clear, deep orange-red without undissolved particulates to ensure exact molarity.
-
Substrate Solvation: In a 500 mL three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 13.0 g (0.1 mol) of this compound in 100 mL of ACS-grade acetone. Cool to 0–5 °C.
-
Oxidation: Slowly add the Jones reagent via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction transitions from orange to an opaque green (Cr3+ formation). Stir at room temperature for 2 hours.
-
Quenching: Add isopropanol dropwise until the green color persists. Causality: Isopropanol acts as a sacrificial secondary alcohol, ensuring all excess highly-reactive Cr(VI) is safely reduced before work-up, preventing over-oxidation during extraction.
-
Work-up: Decant the acetone. Wash the chromium salts with diethyl ether (3 x 50 mL). Combine organic layers and wash with saturated NaHCO3 (3 x 50 mL). Acidify the aqueous layer to pH 2 with 2 M HCl, then extract with diethyl ether (3 x 75 mL).
-
Purification: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield high-purity 2-isopropyl-3-methylbutanoic acid.
References
Safety Operating Guide
3-Methyl-2-(propan-2-yl)butan-1-ol proper disposal procedures
Operational Guide: Proper Handling and Disposal of 3-Methyl-2-(propan-2-yl)butan-1-ol
As laboratory workflows in drug development and organic synthesis grow more complex, the responsible management of chemical waste remains a foundational pillar of operational safety and environmental compliance. This compound (also known as 2-isopropyl-3-methyl-1-butanol) is a branched aliphatic alcohol[1]. While it is a highly useful reagent, it presents specific handling challenges typical of mid-chain aliphatic alcohols, including flammability, vapor accumulation, and potential respiratory or eye irritation[2][3].
This guide provides a self-validating, step-by-step framework for the disposal of this compound, ensuring that your laboratory maintains the highest standards of safety, regulatory compliance, and cost-efficiency.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, personnel must understand the physical and chemical properties of the material being handled.
| Property | Value / Classification |
| Chemical Name | This compound |
| CAS Number | 18593-92-5 |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol [4] |
| Chemical Class | Branched Aliphatic Alcohol |
| Waste Classification | Non-Halogenated Organic Solvent[5] |
| Primary Hazards | Flammable/Combustible, Eye/Skin Irritant[2] |
Mechanistic Safety: The "Why" Behind the Protocol
To build a robust safety culture, laboratory professionals must understand the chemical causality driving these operational rules:
-
The Halogenated vs. Non-Halogenated Imperative: this compound contains only carbon, hydrogen, and oxygen[4]. Therefore, it must be strictly segregated into the Non-Halogenated Organic Solvent waste stream[5]. Mixing this compound with halogenated solvents (e.g., dichloromethane or chloroform) is a critical operational error. Halogenated waste requires specialized, energy-intensive high-temperature incineration to prevent the formation of highly toxic dioxins and furans[6]. Contaminating a halogenated drum with non-halogenated bulk waste unnecessarily multiplies disposal costs and environmental burden[6][7].
-
Oxidation Hazards: As a primary alcohol, this compound is highly susceptible to exothermic oxidation. If inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides, or inorganic acids) in a waste carboy, it can rapidly oxidize into aldehydes or carboxylic acids[5]. This reaction generates significant heat and gas, which can lead to catastrophic container over-pressurization and rupture[2][5].
Standard Operating Procedure (SOP): Waste Segregation and Disposal
Self-Validating Check: Before initiating disposal, verify that the receiving container is chemically compatible (e.g., HDPE plastic or glass), that the secondary containment tray is clean, and that no incompatible waste streams (like strong acids) share the same Satellite Accumulation Area (SAA)[5][7].
Phase 1: Liquid Waste Disposal
-
Verify Stream: Confirm the waste consists solely of this compound and other compatible non-halogenated solvents (e.g., acetone, ethanol, hexanes)[5][7].
-
Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to transfer the liquid into the designated "Non-Halogenated Organic Waste" container[6].
-
Headspace Management: Never fill the waste container beyond 75% to 80% capacity. Leaving adequate headspace is critical to accommodate vapor expansion and prevent pressure buildup due to ambient temperature fluctuations[5][7].
-
Seal and Document: Immediately cap the container tightly to prevent vapor escape[7]. Update the hazardous waste log or tag with the exact volume and chemical name to maintain a real-time inventory, which prevents accidental mixing by subsequent users[6].
Phase 2: Solid Waste (Contaminated Materials)
-
Collection: Gather all chemically contaminated consumables—including nitrile gloves, wipes, weighing papers, and filter pads—that have come into direct contact with the alcohol[8].
-
Segregation: Place these items into a designated, leak-proof "Hazardous Solid Waste" bin or a red chemically contaminated waste bag[8]. Do not place them in standard municipal trash or biological waste bins[6][9].
-
Labeling: Seal the bag or bin and label it clearly with "Contaminated Solid Waste: this compound"[7].
Phase 3: Empty Container Protocol
-
Triple Rinse: Inside the fume hood, triple-rinse the empty source container using a compatible, volatile non-halogenated solvent (e.g., acetone or ethanol)[7]. This ensures no residual chemical remains to volatilize or react.
-
Rinsate Disposal: Pour all rinsate into the Non-Halogenated Organic Waste liquid container[7].
-
Defacement: Once the container is completely dry and free of vapors, deface or completely remove the original manufacturer's chemical label[7].
-
Final Disposal: Dispose of the clean, defaced container according to your institution's specific guidelines for non-hazardous laboratory glass or plastic recycling[7].
Emergency Spill Response Protocol
In the event of an accidental release of this compound, execute the following steps immediately:
-
Isolate & Assess: Evacuate non-essential personnel from the immediate area. Eliminate all nearby ignition sources, as the vapors are combustible[5].
-
Containment: Don appropriate personal protective equipment (PPE), including fresh nitrile gloves, safety goggles, and a lab coat. Use a chemical spill kit to deploy inert absorbent materials (e.g., vermiculite, sand, or universal spill pads) around the perimeter of the spill to prevent it from reaching drains[5][9].
-
Absorption & Cleanup: Work systematically from the outside of the spill toward the center, allowing the absorbent material to fully soak up the liquid.
-
Disposal: Sweep the saturated absorbent into a heavy-duty hazardous waste bag. Treat this as contaminated solid waste (refer to Phase 2) and arrange for prompt Environmental Health and Safety (EH&S) pickup[5][7].
Waste Stream Decision Matrix
Workflow for the segregation and disposal of this compound waste streams.
References[1] Chemsrc. "3-methyl-2-propan-2-ylbutan-1-ol". chemsrc.com. https://www.chemsrc.com/[4] Angene International. "this compound(CAS# 18593-92-5)". angenechemical.com. https://www.angenesci.com/[5] Nipissing University. "Hazardous Materials Disposal Guide". nipissingu.ca. https://www.nipissingu.ca/[6] UC Berkeley EH&S. "Linlab procedure for Waste Disposal". berkeley.edu. https://ehs.berkeley.edu/[8] University College Dublin. "School of Chemistry Hazardous Waste Management Plan". ucd.ie.https://www.ucd.ie/[9] University of the Philippines Diliman. "IB GUIDELINES FOR WASTE DISPOSAL". upd.edu.ph.https://science.upd.edu.ph/[7] BenchChem. "Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals". benchchem.com. https://www.benchchem.com/[2] National Institutes of Health. "1-Octanol | C8H18O | CID 957 - PubChem". pubchem.ncbi.nlm.nih.gov. https://pubchem.ncbi.nlm.nih.gov/compound/957[3] Australian Industrial Chemicals Introduction Scheme. "Alkoxylates of aliphatic alcohols (C ≥6): Human health tier II assessment". industrialchemicals.gov.au. https://www.industrialchemicals.gov.au/
Sources
- 1. 3-methyl-2-propan-2-ylbutan-1-ol | CAS#:18593-92-5 | Chemsrc [chemsrc.com]
- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. angenesci.com [angenesci.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ucd.ie [ucd.ie]
- 9. biology.science.upd.edu.ph [biology.science.upd.edu.ph]
Personal protective equipment for handling 3-Methyl-2-(propan-2-yl)butan-1-ol
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5). This branched C8 alcohol presents specific challenges due to its combustibility and potential for respiratory and skin irritation. The following protocols are designed for researchers and scale-up chemists to ensure zero-incident handling.
Chemical Identity & Physical Properties
Accurate identification is critical to distinguish this specific isomer from lower molecular weight alcohols (e.g., isoamyl alcohol) which have different flammability profiles.
| Property | Data / Specification |
| Chemical Name | This compound |
| Synonyms | 2-Isopropyl-3-methylbutan-1-ol; 2-Isopropyl-3-methylbutanol |
| CAS Number | 18593-92-5 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Physical State | Colorless liquid (at 20°C) |
| Solubility | Low water solubility; Soluble in organic solvents (Ethanol, Ether) |
| Combustibility | Class IIIA Combustible Liquid (Flash Point estimated >60°C) |
Hazard Analysis (GHS Classification)
The primary risks associated with this compound are irritation to mucosal membranes and combustibility. It is not highly flammable like methanol but requires grounding during transfer.
| Hazard Class | GHS Code | Hazard Statement |
| Flammable Liquids | H227 | Combustible liquid.[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Source: PubChem GHS Classification [1]
Personal Protective Equipment (PPE) Matrix
Selection of PPE must address the permeation characteristics of branched C8 alcohols. While less aggressive than ketones, long-term exposure can degrade standard latex.
A. Hand Protection (Glove Selection)
-
Primary Recommendation: Nitrile Rubber (minimum 0.11 mm thickness) .
-
Rationale: Nitrile provides excellent chemical resistance to aliphatic alcohols. For splash protection, standard laboratory nitrile gloves are sufficient.
-
-
Immersion/Prolonged Contact: Butyl Rubber or Viton .[3][4]
-
Rationale: For tasks involving bulk transfer or potential submersion, thicker butyl gloves prevent permeation breakthrough for >480 minutes.
-
-
Contraindicated: Natural Latex . Latex degrades rapidly upon exposure to organic alcohols and offers poor permeation resistance.
B. Respiratory Protection
-
Engineering Control First: All handling should occur within a certified Chemical Fume Hood maintaining a face velocity of 80–100 fpm.
-
Respirator Type: If fume hood work is not feasible (e.g., maintenance or spill cleanup), use a Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).
-
Trigger: Use if olfactory detection (solvent smell) occurs, as this indicates the OEL has likely been exceeded.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of liquid splash causing severe irritation (H315/H319).
-
Body: Standard Cotton/Poly Lab Coat . For volumes >1L, wear a chemical-resistant apron (Tyvek or PVC) to prevent soak-through in case of a major spill.
Operational Handling Workflow
The following logic tree dictates the safe handling procedures based on the volume and state of the chemical.
Caption: Operational Decision Tree for handling varying volumes of this compound, emphasizing grounding for bulk transfers.
Storage & Logistics
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat sources.
-
Incompatibilities: Segregate from Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Acid Chlorides . Reaction with these can generate heat or toxic vapors.
-
Static Electricity: As a combustible liquid (H227), bulk containers (drums) must be grounded during dispensing to prevent static ignition of vapors [2].
Emergency & Disposal Protocols
Spill Response
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Increase ventilation (open fume hood sashes fully if safe).
-
Absorb: Use vermiculite , dry sand, or non-combustible absorbent pads. Do not use sawdust (fire hazard).
-
Clean: Wash the contaminated surface with a soap and water solution.
Disposal
-
Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .
-
Protocol: Do not pour down the drain. Collect in high-density polyethylene (HDPE) or steel solvent safety cans. Label clearly with the full chemical name and "Combustible" hazard warning.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21386953, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
